molecular formula C12H14O3 B173368 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde CAS No. 153200-64-7

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Cat. No.: B173368
CAS No.: 153200-64-7
M. Wt: 206.24 g/mol
InChI Key: GRDGKQILTBTXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDGKQILTBTXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623812
Record name 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153200-64-7
Record name 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutically active molecules. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic cyclopropylmethyl halide. This results in the formation of the desired ether linkage.

The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group (halide).[1][2] For this reason, primary alkyl halides, such as (bromomethyl)cyclopropane, are excellent substrates for this reaction, leading to higher yields and minimizing competing elimination reactions.[1][3]

Starting Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): A readily available phenolic aldehyde.[5][6]

  • (Bromomethyl)cyclopropane or (Chloromethyl)cyclopropane: The electrophilic partner that provides the cyclopropylmethoxy group.

  • Base: A strong base is required to deprotonate the phenolic hydroxyl group of isovanillin. Common choices include sodium hydride (NaH) or potassium hydride (KH).[1][7]

  • Solvent: A polar aprotic solvent is typically used to facilitate the SN2 reaction. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[1][3][4]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • (Bromomethyl)cyclopropane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add a stir bar and a solution of isovanillin in anhydrous DMF.

  • Deprotonation: To the stirred solution, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide. This step is typically performed at room temperature for 30 minutes to an hour.

  • Etherification: To the resulting alkoxide solution, add (bromomethyl)cyclopropane dropwise via a dropping funnel.

  • Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Quantitative Data

While specific yield and purity data for the direct synthesis of this compound from isovanillin is not explicitly detailed in the provided search results, data from analogous reactions involving similar substrates provide a strong indication of the expected outcomes. For instance, the synthesis of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde from 3-bromo-4-hydroxybenzaldehyde and cyclopropylmethanol using potassium hydride in DMF reported a high yield.[8]

ProductStarting MaterialsReagents and ConditionsYieldPurity (HPLC)Reference
3-Cyclopropylmethoxy-4-hydroxybenzaldehyde3-Bromo-4-hydroxybenzaldehyde, CyclopropylmethanolKH, DMF, 60 °C, 6 hours85%90.5%[8]
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde3-Cyclopropylmethoxy-4-hydroxybenzaldehyde, Sodium chlorodifluoroacetateK2CO3, DMSO, 120 °C, 12 hours (subsequent step)85%93.6%[8]

Note: The data in the table is for the synthesis of a closely related intermediate, which suggests that high yields can be expected for the target synthesis under optimized conditions.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound via the Williamson ether synthesis.

Synthesis_Workflow Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Reaction Williamson Ether Synthesis (S N 2 Reaction) Isovanillin->Reaction Base Base (e.g., NaH) Base->Reaction Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Reaction Alkoxide Sodium Isovanillinate (Alkoxide Intermediate) Cyclopropylmethyl_Halide (Bromomethyl)cyclopropane Cyclopropylmethyl_Halide->Reaction Crude_Product Crude Product Reaction->Crude_Product Etherification Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physical Properties

This compound is a substituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group, a methoxy group, and a cyclopropylmethoxy group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 153200-64-7[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
InChI Key GRDGKQILTBTXSJ-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Solid[1]Fluorochem
Boiling Point 335 °CChemicalBook
Density 1.156 g/mLChemicalBook
Flash Point 148 °CChemicalBook
Storage Temperature 2-8°C under inert gasChemicalBook

Chemical Structure

The structure of this compound is characterized by a 1,2,4-trisubstituted benzene ring. The aldehyde group at position 1 is a key feature for its reactivity, while the methoxy and cyclopropylmethoxy groups at positions 4 and 3 respectively, influence its electronic properties and steric hindrance.

Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. A common synthetic route involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Experimental Protocol: Synthesis from Isovanillin

While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed as a standalone procedure in the available literature, a general method can be inferred from patent literature describing the synthesis of related compounds.[3][4] The following is a representative, generalized protocol based on these sources.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isovanillin in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add (bromomethyl)cyclopropane dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

Experimental NMR data for this compound are not available in the searched literature. However, based on the known spectra of closely related compounds such as 4-methoxybenzaldehyde[5][6][7][8][9] and other substituted benzaldehydes, the following characteristic chemical shifts can be predicted.

Predicted ¹H NMR (CDCl₃):

  • Aldehyde proton (-CHO): ~9.8 ppm (singlet)

  • Aromatic protons: Three signals in the range of ~6.9-7.5 ppm.

  • Methoxy protons (-OCH₃): ~3.9 ppm (singlet)

  • Cyclopropylmethoxy protons (-OCH₂-cyclopropyl): A doublet around ~3.9 ppm for the methylene group and multiplets in the upfield region (~0.3-1.3 ppm) for the cyclopropyl ring protons.

Predicted ¹³C NMR (CDCl₃):

  • Aldehyde carbon (-CHO): ~191 ppm

  • Aromatic carbons: Signals in the range of ~110-155 ppm.

  • Methoxy carbon (-OCH₃): ~56 ppm

  • Cyclopropylmethoxy carbons (-OCH₂-cyclopropyl): A signal around ~75 ppm for the methylene carbon and signals in the upfield region (~3-11 ppm) for the cyclopropyl carbons.

Biological Significance and Applications

This compound is primarily utilized as a key building block in the synthesis of more complex molecules with significant biological activity. Its derivatives have been investigated for their therapeutic potential.

Role as a PDE4 Inhibitor Precursor

A notable application of this compound is in the synthesis of derivatives that act as selective inhibitors of phosphodiesterase 4 (PDE4).[10] PDE4 is an enzyme involved in the inflammatory cascade, and its inhibition is a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The cyclopropylmethoxy and methoxy moieties of the benzaldehyde core are important for the binding and activity of these inhibitors.

Diagrams

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from isovanillin.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Isovanillin Isovanillin Reaction O-Alkylation Isovanillin->Reaction Alkylating_Agent (Bromomethyl)cyclopropane Alkylating_Agent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

This diagram illustrates the logical relationship of this compound as a key intermediate in the synthesis of a pharmacologically active PDE4 inhibitor.

Logical_Relationship Start Starting Materials (e.g., Isovanillin) Intermediate 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde Start->Intermediate Synthesis Modification Further Chemical Modifications (e.g., Oxidation, Amidation) Intermediate->Modification Conversion Final Biologically Active Compound (e.g., PDE4 Inhibitor) Modification->Final Final Synthesis Steps

Caption: Role of this compound as a key synthetic intermediate.

References

Spectroscopic Analysis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data expected for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Understanding the spectral characteristics (NMR, IR, and MS) of this molecule is crucial for its identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted Spectral Data of this compound

While direct data is unavailable, the expected spectral features can be predicted based on its structure, which comprises a 1,2,4-trisubstituted benzene ring with an aldehyde, a methoxy group, and a cyclopropylmethoxy group. The following tables summarize the expected and illustrative spectral data, using 4-methoxybenzaldehyde as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Illustrative Example: 4-Methoxybenzaldehyde)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (for 4-Methoxybenzaldehyde)
9.88s1HAldehyde (-CHO)
7.85d2HAromatic (ortho to -CHO)
7.00d2HAromatic (ortho to -OCH₃)
3.88s3HMethoxy (-OCH₃)

For this compound, one would expect additional signals in the upfield region for the cyclopropyl group (around 0.3-1.2 ppm) and the methylene protons of the cyclopropylmethoxy group (around 3.9-4.1 ppm). The aromatic region would show a more complex splitting pattern due to the three different substituents.

¹³C NMR (Carbon-13 NMR) Data (Illustrative Example: 4-Methoxybenzaldehyde)

Chemical Shift (δ) ppmAssignment (for 4-Methoxybenzaldehyde)
190.7Aldehyde Carbonyl (C=O)
164.6Aromatic (C-OCH₃)
131.9Aromatic (CH, ortho to -CHO)
130.1Aromatic (C-CHO)
114.2Aromatic (CH, ortho to -OCH₃)
55.6Methoxy Carbon (-OCH₃)

For this compound, additional signals for the cyclopropyl and methylene carbons would be expected.

Infrared (IR) Spectroscopy

Illustrative IR Data (Typical for Aromatic Aldehydes)

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumC-H Stretch (Aromatic)
~2950-2850MediumC-H Stretch (Aliphatic)
~2820, ~2720MediumC-H Stretch (Aldehyde)
~1700StrongC=O Stretch (Aldehyde)
~1600, ~1580, ~1500Medium-StrongC=C Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Aryl Ether)
~830StrongC-H Bend (p-disubstituted - for 4-methoxybenzaldehyde)
Mass Spectrometry (MS)

Illustrative MS Data (Electron Ionization - EI) for 4-Methoxybenzaldehyde

m/zRelative Intensity (%)Assignment
136100[M]⁺ (Molecular Ion)
13595[M-H]⁺
10730[M-CHO]⁺
9220[M-CHO-CH₃]⁺
7725[C₆H₅]⁺

The molecular weight of this compound is 206.24 g/mol . Therefore, the molecular ion peak [M]⁺ would be expected at m/z 206.

Experimental Protocols

The following are detailed, generic methodologies for acquiring the spectral data.

NMR Spectroscopy
  • Sample Preparation : Weigh 5-10 mg of the compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

  • Transfer : Filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR tube to a depth of about 4-5 cm.[1]

  • Instrumentation : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition :

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

FT-IR Spectroscopy
  • Sample Preparation (Thin Film Method for Solids) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]

  • Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

  • Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction : The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced into the ion source via a heated probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : In EI-MS, the sample molecules in the gas phase are bombarded with a high-energy electron beam, which causes the ejection of an electron to form a molecular ion and induces fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Visualization of Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Information Unknown 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde (Unknown Structure) MS MS (Molecular Formula) Unknown->MS IR IR (Functional Groups) Unknown->IR NMR NMR (Connectivity) Unknown->NMR Formula Molecular Weight & Elemental Composition MS->Formula Func_Groups Aldehyde (C=O) Ether (C-O) Aromatic Ring IR->Func_Groups Connectivity Proton Environment Carbon Skeleton Atom Connectivity NMR->Connectivity Structure Confirmed Structure Formula->Structure Func_Groups->Structure Connectivity->Structure

Caption: Logical relationship of spectroscopic data in structural elucidation.

References

Technical Guide: Solubility Profile of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is an aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility profile is a critical first step in its handling, formulation, and application in various experimental and manufacturing processes. Due to the limited availability of direct solubility data for this specific compound, this guide leverages data from the structurally analogous compound, veratraldehyde (3,4-dimethoxybenzaldehyde), to provide well-founded estimations. The key structural difference is the substitution of a methoxy group with a cyclopropylmethoxy group, which is expected to slightly decrease polarity and increase steric bulk.

Estimated Solubility Data

The following table summarizes the estimated qualitative and quantitative solubility of this compound in a range of common solvents at ambient temperature. These estimations are derived from the known solubility of veratraldehyde and consider the structural modifications of the target compound.

SolventChemical ClassEstimated Qualitative SolubilityEstimated Quantitative Solubility (at 25°C)
WaterProtic, PolarSparingly Soluble~ 1-5 mg/mL
EthanolProtic, PolarSoluble> 50 mg/mL
MethanolProtic, PolarSoluble> 50 mg/mL
AcetoneAprotic, PolarSoluble> 50 mg/mL
Ethyl AcetateAprotic, Moderately PolarSoluble> 50 mg/mL
DichloromethaneAprotic, Non-PolarSoluble> 50 mg/mL
ChloroformAprotic, Non-PolarSoluble> 50 mg/mL
Dimethyl Sulfoxide (DMSO)Aprotic, PolarVery Soluble> 100 mg/mL
N,N-Dimethylformamide (DMF)Aprotic, PolarVery Soluble> 100 mg/mL

Note: Veratraldehyde is described as being freely soluble in alcohol and diethyl ether, and sparingly soluble in water.[1] One study indicates a water solubility of 6.32 mg/mL at 25°C for veratraldehyde.[2] Aromatic aldehydes like 3,5-dimethoxybenzaldehyde are noted to be soluble in hot methanol and generally insoluble in water, with solubility being enhanced by heating or the use of polar aprotic solvents such as DMSO and DMF.[3]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the experimental determination of the solubility of a solid compound like this compound.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, etc.)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Micropipettes

  • Filtration device (e.g., syringe filters, 0.45 µm)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a micropipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature with stirring add_solvent->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter_sample Filter supernatant sample->filter_sample analyze Analyze concentration (e.g., HPLC, UV-Vis) filter_sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid compound.

References

The Pivotal Role of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in the Development of Potent Phosphodiesterase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical whitepaper explores the significant, albeit indirect, biological relevance of the synthetic intermediate, 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. While this compound itself is not characterized by notable biological activity, it serves as a crucial building block in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors, most notably Roflumilast. This document will delve into the biological rationale for targeting PDE4 in inflammatory diseases, the mechanism of action of PDE4 inhibitors, and the synthetic pathways originating from this compound. Detailed experimental protocols for the synthesis of Roflumilast and for assessing PDE4 inhibitory activity are provided, alongside a quantitative summary of the biological activity of Roflumilast and related compounds.

Introduction: The Therapeutic Promise of Phosphodiesterase-4 Inhibition

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates a broad spectrum of cellular responses. The PDE4 enzyme family is predominantly expressed in inflammatory and immune cells. By degrading cAMP, PDE4 effectively terminates its signaling cascade. Consequently, the inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in a potent anti-inflammatory response. This mechanism has established PDE4 as a prime therapeutic target for a variety of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.

The Role of this compound as a Key Synthetic Intermediate

Direct biological activity data for this compound is not extensively reported in the scientific literature. Its primary significance lies in its role as a key precursor in the multi-step synthesis of advanced pharmaceutical compounds. Specifically, it is a pivotal intermediate in the production of Roflumilast, a highly selective and potent PDE4 inhibitor. The structural framework provided by this benzaldehyde derivative is essential for the ultimate pharmacophore of Roflumilast, contributing to its high affinity and selectivity for the PDE4 enzyme.

Roflumilast: A Case Study in the Application of this compound

Roflumilast is a benzamide derivative and a selective inhibitor of the PDE4 enzyme, approved for the treatment of severe COPD.[1] Its synthesis relies on the elaboration of the core structure provided by this compound.

Quantitative Biological Data for Roflumilast

The potency and efficacy of Roflumilast have been extensively characterized in both in vitro and in vivo studies. The following tables summarize key quantitative data for Roflumilast and its active metabolite, Roflumilast N-oxide.

CompoundTargetAssay TypeIC50 (nM)Reference
RoflumilastPDE4 (human neutrophils)Enzyme Inhibition0.8[2]
RoflumilastPDE4BEnzyme Inhibition0.84[3]
RoflumilastPDE4DEnzyme Inhibition0.68[3]
Roflumilast N-oxidePDE4Enzyme Inhibition~1.6-2.4[4]
CilomilastPDE4Enzyme Inhibition120[2]
RolipramPDE4Enzyme Inhibition>100[2]

Table 1: In Vitro Inhibitory Activity of Roflumilast and Reference Compounds against PDE4.

CompoundModelEndpointED50 (µmol/kg)Route of AdministrationReference
RoflumilastAllergen-induced bronchoconstriction (guinea pigs)Inhibition of early airway reactions1.5Oral[5]
Roflumilast N-oxideAllergen-induced bronchoconstriction (guinea pigs)Inhibition of early airway reactions1.0Oral[5]
RoflumilastAllergen-induced eosinophilia (Brown Norway rats)Inhibition of eosinophil influx2.7Oral[5]
Roflumilast N-oxideAllergen-induced eosinophilia (Brown Norway rats)Inhibition of eosinophil influx2.5Oral[5]

Table 2: In Vivo Efficacy of Roflumilast and its N-oxide in Animal Models of Airway Inflammation.

Experimental Protocols

Synthesis of Roflumilast from this compound

The synthesis of Roflumilast from its benzaldehyde precursor involves a multi-step process, including an oxidation to the corresponding benzoic acid, followed by amidation. The following is a representative protocol based on literature procedures.

Step 1: Oxidation of this compound to 3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid

  • Dissolution: Dissolve this compound in a suitable organic solvent such as acetone at a concentration of approximately 0.4 M in a reaction vessel.

  • Cooling: Cool the solution to 5-10°C with stirring.

  • Oxidant Preparation: In a separate vessel, prepare a solution of sodium chlorite (NaClO2) in water (approximately 1.5 volumes with respect to the starting aldehyde).

  • Addition: Add the sodium chlorite solution dropwise to the cooled aldehyde solution, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture for 1 hour at 5-10°C.

  • Work-up: Upon completion of the reaction, add water to precipitate the product as a white slurry.

  • Isolation: Filter the solid, wash with water, and dry under vacuum at 45-50°C to yield 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid.

Step 2: Amidation to form Roflumilast

  • Acid Chloride Formation: Suspend the 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid in a suitable solvent like toluene. Add a catalytic amount of N,N-Dimethylformamide (DMF). Heat the mixture to 70-80°C and slowly add thionyl chloride. Stir at this temperature for approximately 2 hours. Distill off the excess thionyl chloride to obtain the crude acid chloride.

  • Amine Coupling: In a separate reaction vessel, suspend 4-amino-3,5-dichloropyridine and a base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF).

  • Reaction: Dissolve the crude acid chloride in THF and add it dropwise to the amine suspension, maintaining the temperature below 30°C.

  • Stirring: Stir the reaction mixture for 1 hour at 20-25°C.

  • Work-up: Add ethyl acetate followed by water to the reaction mixture. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude Roflumilast can be purified by recrystallization from a suitable solvent system.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, a common and robust method for measuring PDE4 activity and screening for inhibitors.

  • Reagents and Materials:

    • Recombinant human PDE4 enzyme

    • FAM-cAMP (fluorescently labeled cAMP substrate)

    • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

    • Binding Agent (a phosphate-binding entity)

    • Test compound (e.g., Roflumilast) and DMSO for dilution

    • 384-well, low-volume, black microplates

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

    • Assay Plate Preparation: Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Enzyme Addition: Dilute the PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well (except for "no enzyme" controls).

    • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Reaction Initiation: Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

    • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

    • Reaction Termination and Signal Generation: Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed substrate.

    • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

    • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls (0% inhibition with vehicle and 100% inhibition with a known potent inhibitor or no enzyme).

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Inflammatory_Response Pro-inflammatory Response cAMP->Inflammatory_Response Inhibits 5AMP 5'-AMP PDE4->5AMP Hydrolyzes Anti_Inflammatory_Response Anti-inflammatory Response PKA->Anti_Inflammatory_Response Promotes CREB CREB PKA->CREB Phosphorylates EPAC->Anti_Inflammatory_Response Promotes Gene_Transcription Anti-inflammatory Gene Transcription CREB->Gene_Transcription Promotes Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: The PDE4 signaling pathway and the mechanism of action of Roflumilast.

Experimental Workflow for Roflumilast Synthesis

Roflumilast_Synthesis_Workflow Start Starting Material Intermediate1 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde Start->Intermediate1 Step1 Oxidation (e.g., NaClO2) Intermediate1->Step1 Intermediate2 3-(Cyclopropylmethoxy)- 4-methoxybenzoic Acid Step1->Intermediate2 Step2 Acid Chlorination (e.g., SOCl2) Intermediate2->Step2 Intermediate3 Acid Chloride Derivative Step2->Intermediate3 Step3 Amidation (Base, e.g., NaH) Intermediate3->Step3 Amine 4-Amino-3,5-dichloropyridine Amine->Step3 Product Roflumilast Step3->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Roflumilast Purification->Final_Product

Caption: A generalized workflow for the synthesis of Roflumilast.

Conclusion

While this compound may not possess inherent biological activity of therapeutic interest, its role as a key structural precursor in the synthesis of potent PDE4 inhibitors like Roflumilast is of paramount importance to the fields of medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of the biological context for PDE4 inhibition, detailed the synthetic utility of this benzaldehyde derivative, and presented actionable experimental protocols for both synthesis and biological evaluation. The continued exploration of derivatives from this and similar scaffolds holds promise for the development of next-generation anti-inflammatory therapeutics.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines the presumed mechanism of action for 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde based on extensive research of structurally analogous compounds. As of this writing, direct mechanism of action studies for this specific molecule are not publicly available. The information herein is inferred from potent phosphodiesterase 4 (PDE4) inhibitors sharing the same core chemical scaffold.

Introduction

This compound is a synthetic organic compound that belongs to a class of molecules recognized for their potential as selective inhibitors of phosphodiesterase 4 (PDE4). While this specific molecule is often cited as a key intermediate in the synthesis of more complex pharmaceutical agents, its core structure is highly indicative of PDE4 inhibitory activity. PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a pivotal role in regulating inflammatory responses. By inhibiting PDE4, compounds of this nature can elevate intracellular cAMP levels, leading to a cascade of anti-inflammatory effects. This technical guide will delve into the inferred mechanism of action of this compound, presenting quantitative data from closely related analogs, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

The primary mechanism of action for this compound is believed to be the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cell types, particularly immune and inflammatory cells.

The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates two main downstream signaling pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). The activation of these pathways culminates in a broad spectrum of anti-inflammatory responses, including the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory signals.

There are four subtypes of the PDE4 enzyme: PDE4A, PDE4B, PDE4C, and PDE4D. Each of these subtypes is expressed in different tissues and cells and plays distinct roles in the inflammatory process. The selectivity of a PDE4 inhibitor for these subtypes can significantly influence its therapeutic efficacy and side-effect profile.

Quantitative Data: Inhibitory Potency of Structurally Related Compounds

To provide a quantitative understanding of the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values for structurally similar and well-characterized PDE4 inhibitors.

Table 1: IC50 Values of Roflumilast (a structurally related approved drug) against PDE4 Subtypes

CompoundPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)
Roflumilast~1.4~0.5~5.0~0.7

Table 2: IC50 Values of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Derivatives against PDE4D

CompoundPDE4D IC50 (µM)
GEBR-7b0.83
Compound 80.25
Compound 10a0.18
Compound 10b0.15

Note: The data presented in these tables are derived from published scientific literature and are intended to provide a comparative reference for the potential potency of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Exchange Protein Activated by cAMP (EPAC) cAMP->EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Mediators PKA->Pro_Inflammatory Inhibits EPAC->Anti_Inflammatory Promotes EPAC->Pro_Inflammatory Inhibits Inhibitor 3-(Cyclopropylmethoxy) -4-methoxybenzaldehyde Inhibitor->PDE4 Inhibits

Figure 1. Simplified signaling pathway of PDE4 inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Hypothetical) A Compound Synthesis and Purification [this compound] B PDE4 Enzyme Inhibition Assay (e.g., FRET or Radioimmunoassay) A->B D Cell-Based cAMP Measurement Assay (e.g., HTRF or ELISA) A->D C Determine IC50 Values against PDE4 Subtypes (A, B, C, D) B->C F Animal Model of Inflammation (e.g., LPS-induced lung injury) C->F E Measure intracellular cAMP levels in relevant cell lines (e.g., PBMCs, U937) D->E E->F G Compound Administration F->G H Measurement of Inflammatory Markers (e.g., Cytokines in BALF or tissue) G->H I Histopathological Analysis G->I

Figure 2. General experimental workflow for evaluating PDE4 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PDE4 inhibitors.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human PDE4 enzymes.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)

  • Test compound (this compound) and a reference inhibitor (e.g., Roflumilast)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add the diluted compounds to the wells of the microplate. Include controls for no inhibition (vehicle only) and maximal inhibition (a saturating concentration of a known potent inhibitor).

  • Add the diluted PDE4 enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding a stop solution or by heat inactivation.

  • Measure the fluorescence polarization on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Intracellular cAMP Measurement Assay (HTRF)

Objective: To measure the effect of a test compound on intracellular cAMP levels in a relevant cell line.

Materials:

  • A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs) or U937 monocytic cells)

  • Cell culture medium and supplements

  • Test compound and a reference inhibitor

  • A cell stimulant to induce cAMP production (e.g., forskolin or a specific GPCR agonist)

  • A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit

  • White, opaque 96- or 384-well microplates

  • HTRF-compatible microplate reader

Procedure:

  • Seed the cells into the microplate and culture overnight to allow for adherence.

  • Prepare serial dilutions of the test compound and reference inhibitor in the appropriate assay buffer.

  • Pre-treat the cells with the diluted compounds or vehicle for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a sub-maximal concentration of a cAMP-inducing agent (e.g., forskolin) and incubate for a defined period (e.g., 15-30 minutes).

  • Lyse the cells and add the HTRF assay reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor) according to the manufacturer's protocol.

  • Incubate the plate at room temperature for 60 minutes to allow for the assay components to reach equilibrium.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the intracellular cAMP concentration based on a standard curve.

  • Calculate the fold-increase in cAMP levels for each compound concentration compared to the stimulated vehicle control.

Conclusion

Based on the analysis of structurally related compounds, this compound is strongly presumed to function as a selective inhibitor of phosphodiesterase 4. This mechanism of action, centered on the elevation of intracellular cAMP, offers a compelling rationale for its potential therapeutic applications in inflammatory diseases. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols serve as a comprehensive technical guide for researchers and drug development professionals interested in this class of molecules. Future direct experimental validation of this compound is warranted to confirm its specific inhibitory profile and therapeutic potential.

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is an aromatic aldehyde that holds significance as a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical industry. Its structural similarity to derivatives used in the preparation of active pharmaceutical ingredients, such as Roflumilast, underscores its relevance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound.

While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its emergence is intrinsically linked to the development of related pharmaceutical compounds. The core structure, a substituted benzaldehyde, is a common scaffold in medicinal chemistry. The introduction of the cyclopropylmethoxy group is a strategic modification often employed to enhance metabolic stability and binding affinity of drug candidates. It is therefore likely that this compound was first synthesized and characterized in the context of a specific drug development program.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 153200-64-7[1]
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol [2]
Appearance Yellow Solid[1]
Density 1.156 g/cm³[1]
Boiling Point 335 °C at 760 mmHg[1]
Flash Point 148 °C[1]
Purity ≥99.0%[1]

Synthesis

The most plausible synthetic route to this compound is via the methylation of its precursor, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. This transformation can be efficiently achieved through a Williamson ether synthesis.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow Precursor 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Product This compound Precursor->Product Williamson Ether Synthesis Reagents Methylating Agent (e.g., Dimethyl Sulfate) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Reagents->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Methylation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

This protocol is based on established Williamson ether synthesis procedures for structurally similar phenolic aldehydes.

Materials:

  • 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.2 eq.) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features make it a valuable building block for the development of novel therapeutic agents. While specific, publicly disclosed applications are limited, its close relationship to intermediates of phosphodiesterase-4 (PDE4) inhibitors suggests its potential utility in the synthesis of compounds targeting inflammatory diseases.

Conclusion

This compound is a significant, albeit not widely documented, chemical entity. Its importance lies in its role as a synthetic intermediate, particularly in the realm of medicinal chemistry. The synthetic route via Williamson ether synthesis from its hydroxy precursor is a straightforward and efficient method for its preparation. As research into novel therapeutics continues, the demand for such specialized building blocks is likely to persist, highlighting the continued relevance of understanding the synthesis and properties of compounds like this compound.

References

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a crucial aromatic aldehyde that serves as a pivotal intermediate in the synthesis of various pharmacologically active molecules. Its unique structural combination of a cyclopropylmethoxy group and a methoxybenzaldehyde moiety makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and its significant role as a synthetic intermediate, with a particular focus on its application in the development of phosphodiesterase 4 (PDE4) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.

Introduction

Substituted benzaldehydes are a class of organic compounds of great importance in the pharmaceutical and fine chemical industries. Among these, this compound has emerged as a significant intermediate, primarily recognized for its role in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The presence of the cyclopropylmethoxy group can impart desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity. This guide will delve into the synthetic routes to this key intermediate, its chemical reactivity, and its application in the construction of complex therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from a readily available precursor, 3-chloro-4-hydroxybenzaldehyde. The first step involves the introduction of the cyclopropylmethoxy group via a Williamson ether synthesis, followed by the methylation of the remaining hydroxyl group.

Synthesis of the Precursor: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

A common method for the synthesis of the precursor, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, involves the reaction of 3-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a base.

Experimental Protocol:

  • Materials: 3-chloro-4-hydroxybenzaldehyde, cyclopropylmethanol, sodium hydride (NaH), dimethyl sulfoxide (DMSO), hydrochloric acid (HCl), ethyl acetate.

  • Procedure:

    • Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-hole boiling flask.

    • Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

    • Stir the mixture for 0.5 hours.

    • Warm the reaction mixture to 110 °C and stir for 10 hours.

    • After the reaction is complete, adjust the pH of the system to 2 with 0.2N hydrochloric acid.

    • Extract the product three times with 100 mL of ethyl acetate.

    • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the oily product.

This procedure has been reported to yield approximately 11.42 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (91% yield) with a purity of 95% as determined by HPLC.

Methylation to this compound

Adapted Experimental Protocol:

  • Materials: 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, sodium hydroxide (NaOH), methyl sulfate, ether.

  • Procedure:

    • Dissolve the crude 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde in an appropriate volume of 2N sodium hydroxide in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

    • While stirring the solution, add methyl sulfate dropwise, maintaining the temperature at 40–45 °C.

    • After the addition is complete, continue stirring for an additional 30 minutes at 50 °C.

    • Cool the mixture, and extract the organic layer with ether.

    • Dry the ether solution over anhydrous sodium sulfate and concentrate by distillation.

    • The residue can be further purified by distillation under reduced pressure to yield this compound.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 153200-64-7
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Boiling Point 335 °C
Density 1.156 g/cm³
Flash Point 148 °C
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not widely published. However, based on the analysis of similar compounds, the following spectral characteristics can be expected:

  • ¹H NMR:

    • An aldehyde proton singlet between δ 9.8-10.0 ppm.

    • Aromatic protons appearing as multiplets or distinct doublets and singlets in the range of δ 6.9-7.8 ppm.

    • A singlet for the methoxy group protons around δ 3.9 ppm.

    • A doublet for the -OCH₂- protons of the cyclopropylmethoxy group around δ 3.8-4.0 ppm.

    • A multiplet for the cyclopropyl methine proton.

    • Multiplets for the cyclopropyl methylene protons at higher field.

  • ¹³C NMR:

    • The aldehyde carbonyl carbon will appear downfield, typically in the range of δ 190-195 ppm.

    • Aromatic carbons will resonate between δ 110-160 ppm.

    • The methoxy carbon will be observed around δ 55-60 ppm.

    • The -OCH₂- carbon of the cyclopropylmethoxy group will be in the range of δ 70-75 ppm.

    • The cyclopropyl carbons will appear at higher field.

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

    • C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.

    • Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

    • C-O stretching vibrations for the ether linkages.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should be observed at m/z 206.

    • Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group, the methoxy group, and the formyl group.

Role as a Synthetic Intermediate

The primary application of this compound is as a key intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Roflumilast. The aldehyde functionality allows for a variety of subsequent chemical transformations.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, 3-(cyclopropylmethoxy)-4-methoxybenzoic acid. This benzoic acid derivative is the immediate precursor that is coupled with an amine to form the final amide product in the synthesis of Roflumilast.

Oxidation_Reaction This compound This compound 3-(Cyclopropylmethoxy)-4-methoxybenzoic_acid 3-(Cyclopropylmethoxy)-4-methoxybenzoic_acid This compound->3-(Cyclopropylmethoxy)-4-methoxybenzoic_acid Oxidation (e.g., NaClO2)

Oxidation of the aldehyde to a carboxylic acid.
Other Potential Reactions

As an aromatic aldehyde, this compound can undergo a variety of other classical organic reactions, expanding its utility as a synthetic intermediate. These include:

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems.

  • Grignard and Organolithium Reactions: Nucleophilic addition to the carbonyl group to form secondary alcohols.

  • Synthesis of Heterocycles: Serving as a building block for the construction of various heterocyclic ring systems.

Application in Drug Development: The PDE4 Signaling Pathway

The end-products synthesized from this compound, such as Roflumilast, often target specific biological pathways. Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.

PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in inflammatory responses.

PDE4_Signaling_Pathway cluster_cell Cell Interior ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Activation AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (inactive) cAMP->PKA PDE4 PDE4 PKA_active Protein Kinase A (active) PKA->PKA_active Activation Inflammation Inflammatory Response PKA_active->Inflammation Inhibition Roflumilast Roflumilast (PDE4 Inhibitor) Roflumilast->PDE4 Inhibition

Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry. Its efficient synthesis and the reactivity of its aldehyde functional group make it an ideal starting material for the construction of complex drug molecules. The well-documented role of this compound in the synthesis of the PDE4 inhibitor Roflumilast highlights its importance in the development of treatments for inflammatory diseases. This technical guide provides essential information for researchers and professionals in the field, facilitating further exploration of this key building block in drug discovery and development.

Commercial Suppliers and Synthetic Insights for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of commercial sourcing and synthetic considerations for the chemical compound 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document compiles supplier information, outlines a representative synthetic protocol, and illustrates the downstream biological signaling pathway of the active pharmaceutical ingredient derived from this intermediate.

Commercial Availability

This compound (CAS No. 153200-64-7) is available from a number of commercial suppliers specializing in research-grade chemicals. The purity and available quantities vary by supplier. Below is a summary of offerings from several vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCAS NumberPurityAvailable Quantities
BLD Pharmatech153200-64-795%Inquire
CymitQuimica153200-64-795.0%1g, 2g, 5g, 10g, 25g, 50g
Kemix Pty Ltd153200-64-795+%1g, 5g, 10g
Home Sunshine Pharma153200-64-7≥99.0%Inquire (bulk available)
2a biotech153200-64-7N/AInquire
Win-Win Chemical153200-64-798%Inquire

Synthetic Pathway and Experimental Protocol

This compound is a crucial intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The synthesis of this intermediate typically involves the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a cyclopropylmethyl halide.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on general alkylation procedures for phenols.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isovanillin (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

The following diagram illustrates the general experimental workflow for the synthesis of Roflumilast, highlighting the role of this compound.

G cluster_synthesis Synthesis of Roflumilast isovanillin Isovanillin alkylation Alkylation with Cyclopropylmethyl Bromide isovanillin->alkylation target_intermediate 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde alkylation->target_intermediate oxidation Oxidation target_intermediate->oxidation benzoic_acid 3-(Cyclopropylmethoxy)- 4-methoxybenzoic acid oxidation->benzoic_acid amide_coupling Amide Coupling with 3,5-dichloropyridin-4-amine benzoic_acid->amide_coupling roflumilast Roflumilast amide_coupling->roflumilast

Synthetic workflow for Roflumilast.

Role in Drug Development: The Roflumilast Signaling Pathway

This compound is a precursor to Roflumilast, a potent anti-inflammatory drug used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] Roflumilast functions by selectively inhibiting the phosphodiesterase-4 (PDE4) enzyme.[1][2] PDE4 is prevalent in inflammatory cells and is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[2][3]

By inhibiting PDE4, Roflumilast leads to an accumulation of intracellular cAMP.[1][3] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn suppresses the activity of pro-inflammatory pathways, including the NF-κB pathway.[4] The ultimate effect is a reduction in the release of various inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), from inflammatory cells like neutrophils and eosinophils.[3][4] This dampening of the inflammatory response in the airways is the primary mechanism behind the therapeutic effects of Roflumilast in COPD.[3]

The signaling pathway of Roflumilast's mechanism of action is depicted in the following diagram:

G roflumilast Roflumilast pde4 PDE4 Enzyme roflumilast->pde4 inhibits camp Increased intracellular cAMP roflumilast->camp leads to camp_degradation cAMP Degradation pde4->camp_degradation catalyzes camp_degradation->camp prevents increase pka Activation of Protein Kinase A (PKA) camp->pka activates inflammation Reduced Inflammation (Suppression of cytokines, chemokines, etc.) pka->inflammation results in

References

Methodological & Application

Application Notes and Protocols: 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in organic synthesis. This versatile aldehyde serves as a crucial building block in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines its key applications, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data to support reproducibility.

Introduction to this compound

This compound is an aromatic aldehyde characterized by the presence of a cyclopropylmethoxy group at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary applications lie in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other therapeutic agents.

Key Applications in Organic Synthesis

The principal application of this compound is as a key intermediate in the synthesis of Roflumilast and Cilostazol.

  • Roflumilast Intermediate: This compound is a precursor to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast.[1][2][3] Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The synthesis involves the conversion of the aldehyde to a benzoic acid derivative.[1][2]

  • Cilostazol Synthesis: While not a direct precursor in all synthetic routes, derivatives of this compound are structurally related to key intermediates in some synthetic pathways for Cilostazol.[4][5][6][7][8] Cilostazol is a phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[4]

Experimental Protocols and Quantitative Data

This section provides detailed experimental protocols for the synthesis of this compound and its subsequent conversion into a key pharmaceutical intermediate.

Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

A common precursor to this compound is 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde. Several methods for its synthesis are reported.

Protocol 1: From 3-chloro-4-hydroxybenzaldehyde [1]

  • Reaction: Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-hole flask.

  • Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

  • Stir the mixture for 0.5 hours.

  • Increase the temperature to 110 °C and stir for 10 hours.

  • After the reaction, adjust the pH of the system to 2 with 0.2N hydrochloric acid.

  • Extract the product three times with ethyl acetate (100 mL each).

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the product.

Protocol 2: From 3-bromo-4-hydroxybenzaldehyde [1]

  • Reaction: In a 250 mL four-hole flask under a nitrogen atmosphere, add 130 mL of acetone.

  • Maintain the temperature at 10-15 °C and add 13.08 g of 3-bromo-4-hydroxybenzaldehyde, 4.6 g of potassium hydride, and 3.6 g of cyclopropylmethanol.

  • Stir for 0.5 hours.

  • Raise the temperature to 70 °C and continue stirring for 15 hours.

  • Work-up the reaction as described in Protocol 1.

Table 1: Comparison of Synthesis Protocols for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
3-chloro-4-hydroxybenzaldehydeSodium HydrideDMSO110109195
3-bromo-4-hydroxybenzaldehydePotassium HydrideAcetone70158092.5
Synthesis of 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzaldehyde

This compound is a key intermediate for Roflumilast and is synthesized from 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.

Protocol 3: Difluoromethylation [1]

  • Reaction: In a 250 mL four-hole flask, add 80 mL of DMSO, 9.65 g of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.

  • Heat the mixture to 120 °C and stir for 12 hours.

  • Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.

  • Extract three times with ethyl acetate (100 mL each).

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Table 2: Synthesis of 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzaldehyde

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
3-(cyclopropylmethoxy)-4-hydroxybenzaldehydeSodium chlorodifluoroacetateK₂CO₃DMSO120128593.6

Diagrams and Workflows

The following diagrams illustrate the synthetic pathways and logical relationships described in the protocols.

Synthesis_of_Intermediates cluster_synthesis_hydroxy Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde cluster_synthesis_difluoro Synthesis of 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzaldehyde chloro 3-chloro-4-hydroxybenzaldehyde product_hydroxy 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde chloro->product_hydroxy NaH, DMSO, 110°C bromo 3-bromo-4-hydroxybenzaldehyde bromo->product_hydroxy KH, Acetone, 70°C cycloprop Cyclopropylmethanol start_difluoro 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde product_difluoro 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzaldehyde start_difluoro->product_difluoro K₂CO₃, DMSO, 120°C reagent_difluoro Sodium chlorodifluoroacetate Roflumilast_Workflow start 3-Halogeno-4-hydroxybenzaldehyde intermediate1 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde start->intermediate1 Cyclopropylmethanol, Base intermediate2 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzaldehyde intermediate1->intermediate2 Difluoromethylation intermediate3 3-(Cyclopropylmethoxy)-4-difluoromethoxy-benzoic acid intermediate2->intermediate3 Oxidation roflumilast Roflumilast intermediate3->roflumilast Amide Coupling

References

Application Notes and Protocols for the Synthesis of Phosphodiesterase-4 Inhibitors Using 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2][3] It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation.[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This mechanism has established PDE4 as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4][5]

Roflumilast and Apremilast are well-known PDE4 inhibitors that feature a catechol ether moiety, a key structural feature for potent inhibitory activity.[6][7] This document outlines the synthesis of a novel potential PDE4 inhibitor, N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-methoxybenzamide (a Roflumilast analog), using 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde as the starting material. The protocols provided are based on established synthetic methodologies for related compounds.

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 modulates inflammatory responses by increasing intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory cascade, leading to a reduction in the production of pro-inflammatory cytokines.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates PDE4_Inhibitor PDE4 Inhibitor (e.g., Synthesized Compound) PDE4_Inhibitor->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Regulates Cytokines ↓ Pro-inflammatory Cytokines Gene_Expression->Cytokines

Figure 1: PDE4 Signaling Pathway and Inhibition Mechanism.

Experimental Protocols

The synthesis of the target PDE4 inhibitor from this compound is a three-step process. The overall workflow is depicted below.

Synthesis_Workflow Start 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde Intermediate1 3-(Cyclopropylmethoxy)- 4-methoxybenzoic acid Start->Intermediate1 Oxidation (NaClO2, NaH2PO4) Intermediate2 3-(Cyclopropylmethoxy)- 4-methoxybenzoyl chloride Intermediate1->Intermediate2 Acyl Chloride Formation (SOCl2, cat. DMF) Final N-(3,5-dichloropyridin-4-yl)- 3-(cyclopropylmethoxy)- 4-methoxybenzamide Intermediate2->Final Amide Coupling (3,5-dichloro-4-aminopyridine, Pyridine)

Figure 2: Synthetic Workflow for the PDE4 Inhibitor.
Step 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from isovanillin.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of isovanillin (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and (bromomethyl)cyclopropane (1.2 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Step 2: Oxidation to 3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and 2-methyl-2-butene.

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).

  • Add the aqueous solution dropwise to the aldehyde solution at room temperature.

  • Stir the mixture vigorously for 4-6 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3-(cyclopropylmethoxy)-4-methoxybenzoic acid.

Step 3: Amide Coupling to Synthesize N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-methoxybenzamide

Materials:

  • 3-(Cyclopropylmethoxy)-4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • 3,5-dichloro-4-aminopyridine

  • Pyridine

Procedure:

  • To a solution of 3-(cyclopropylmethoxy)-4-methoxybenzoic acid (1 equivalent) in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 equivalents) and heat the mixture to 70-80 °C for 2 hours to form the acyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in fresh toluene and add it dropwise to a solution of 3,5-dichloro-4-aminopyridine (1 equivalent) in pyridine at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Recrystallize the crude product from ethanol to obtain the final compound.

Quantitative Data

The following table summarizes the expected yields for the synthetic steps and the reported biological activity of structurally related PDE4 inhibitors. The IC₅₀ values are representative for Roflumilast and its analogs and provide an estimate of the potential potency of the synthesized compound.

Step/CompoundDescriptionYield (%)PDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Reference
1Synthesis of Starting Material~85-95N/AN/AAdapted from literature
2Oxidation to Carboxylic Acid>90N/AN/AAdapted from literature
3Amide Coupling~70-85N/AN/AAdapted from literature
RoflumilastStructurally related PDE4 inhibitorN/A0.80.5[8]
Roflumilast N-oxideActive metabolite of RoflumilastN/A1.20.9[8]
Synthesized Compound (Predicted) N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-methoxybenzamide N/A ~1-10 ~1-10 Predicted

Disclaimer: The biological activity data for the synthesized compound is a prediction based on structurally similar molecules. Actual values must be determined experimentally.

Conclusion

The provided protocols offer a detailed guide for the synthesis of a novel potential PDE4 inhibitor using this compound. The synthetic route is based on well-established chemical transformations. The structural similarity of the target compound to known potent PDE4 inhibitors, such as Roflumilast, suggests that it is a promising candidate for further investigation in the development of new anti-inflammatory agents. Experimental validation of the biological activity is essential to confirm its therapeutic potential.

References

Application Notes and Protocols for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative with significant potential in medicinal chemistry, primarily as a key intermediate and structural motif in the development of selective phosphodiesterase-4 (PDE4) inhibitors. While not extensively studied as an independent therapeutic agent, its structural similarity to the core of potent anti-inflammatory and neurological drugs, such as the FDA-approved Roflumilast, positions it as a valuable building block for novel drug discovery.

The PDE4 enzyme family plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation and neuronal function.[1][2] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), ultimately resulting in anti-inflammatory and neuroprotective effects.[3][4] This pathway is a validated target for the treatment of various conditions, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, psoriatic arthritis, and certain neurological disorders.[5][6][7]

These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, focusing on its role as a precursor for PDE4 inhibitors. Detailed protocols for its synthesis and for evaluating the biological activity of its derivatives are also presented.

Application: Intermediate for the Synthesis of PDE4 Inhibitors

The primary application of this compound in medicinal chemistry is as a key starting material for the synthesis of more complex molecules targeting the PDE4 enzyme. Its structural features, namely the cyclopropylmethoxy and methoxy groups on the benzene ring, are common in a class of potent PDE4 inhibitors.

Structural Significance:

  • Catechol Ether Motif: The 1,2-disubstituted benzene ring with ether linkages is a common feature in many PDE4 inhibitors. The oxygen atoms can form important hydrogen bonds with residues in the active site of the PDE4 enzyme.

  • Cyclopropylmethoxy Group: This group is often found in potent PDE4 inhibitors and is believed to contribute to favorable binding interactions within a hydrophobic pocket of the enzyme's active site. Structure-activity relationship studies of rolipram derivatives have highlighted the importance of such substitutions.[8]

  • Aldehyde Functionality: The aldehyde group serves as a versatile chemical handle for further synthetic transformations, allowing for the construction of a wide variety of derivatives. It can be readily oxidized to a carboxylic acid, which can then be coupled with various amines to generate amide-based PDE4 inhibitors, a strategy employed in the synthesis of Roflumilast.[9][10][11]

Data Presentation

CompoundPDE4 SubtypeIC50 (nM)Reference
RoflumilastPDE40.8[4]
ApremilastPDE474[7]
CrisaborolePDE4490[5]
LASSBio-448PDE4A700[7]
PDE4B1400[7]
PDE4C1100[7]
PDE4D4700[7]
(S)-(+)-RolipramPDE4B130[12]
PDE4D240[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of related benzaldehyde derivatives, such as intermediates for Roflumilast.[11][13]

Reaction Scheme:

G cluster_0 Synthesis of this compound A 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) B This compound A->B Williamson Ether Synthesis C (Bromomethyl)cyclopropane C->B D Base (e.g., K2CO3) Solvent (e.g., DMF) D->B

Caption: Proposed synthesis of this compound.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method to evaluate the inhibitory activity of compounds derived from this compound against PDE4 enzymes.[1][3][12]

G cluster_0 PDE4 Inhibition Assay Workflow (FP) A Prepare Reagents: - PDE4 Enzyme - FAM-cAMP (Substrate) - Test Compound - Assay Buffer B Dispense Test Compound and Controls into Plate A->B C Add PDE4 Enzyme B->C D Initiate Reaction: Add FAM-cAMP C->D E Incubate at RT D->E F Stop Reaction & Add Binding Agent E->F G Incubate at RT F->G H Read Fluorescence Polarization G->H I Data Analysis: Calculate IC50 H->I

Caption: Workflow for a Fluorescence Polarization-based PDE4 inhibition assay.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Roflumilast, Rolipram)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Binding agent (specific for 5'-AMP)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup: Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.

  • Enzyme Addition: Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells.

  • Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of the binding agent solution to all wells to stop the enzymatic reaction.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes to allow for the binding of the product.

  • Detection: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

G cluster_0 PDE4-cAMP Signaling Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Activation PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activation AMP 5'-AMP (inactive) PDE4->AMP Downstream Anti-inflammatory Effects Neuroprotection PKA_EPAC->Downstream Inhibitor 3-Cyclopropylmethoxy-4- methoxybenzaldehyde Derivative (Potential PDE4 Inhibitor) Inhibitor->PDE4 Inhibition

References

Application Notes and Protocols for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and compiled data for chemical reactions involving 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and its precursors. This information is intended to support research and development in synthetic and medicinal chemistry, particularly in the context of preparing key intermediates for drug discovery.

Overview and Applications

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active molecules. A notable application is in the preparation of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The cyclopropylmethoxy group is a key structural motif in Roflumilast, and understanding the introduction of this group is crucial for process development and optimization.

The protocols outlined below describe the synthesis of a closely related precursor, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, and subsequent modifications which are foundational for synthesizing the target compound and its analogs.

Experimental Protocols

Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

This protocol details the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, a key precursor. The reaction involves the etherification of a substituted 4-hydroxybenzaldehyde with cyclopropylmethanol.

Protocol 1: Etherification of 3-chloro-4-hydroxybenzaldehyde

  • Materials:

    • 3-chloro-4-hydroxybenzaldehyde

    • Cyclopropylmethanol

    • Sodium hydride (NaH)

    • Dimethyl sulfoxide (DMSO)

    • 0.2N Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Saturated brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Nitrogen gas (N₂)

  • Procedure:

    • Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-necked flask.

    • Control the temperature at 10-15 °C.

    • Add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol to the flask.

    • Stir the mixture for 30 minutes at 10-15 °C.

    • Increase the temperature to 110 °C and continue stirring for 10 hours.

    • After the reaction is complete, cool the mixture and adjust the pH to 2 with 0.2N hydrochloric acid.

    • Extract the product three times with 100 mL of ethyl acetate.

    • Wash the combined organic layers with water and then with saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the oily product.[1]

Protocol 2: Deprotection of 3-(Cyclopropylmethoxy)-4-(phenylmethoxy)benzaldehyde

  • Materials:

    • 3-(Cyclopropylmethoxy)-4-(phenylmethoxy)benzaldehyde

    • Ethyl acetate (EtOAc)

    • 10% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas (H₂)

  • Procedure:

    • Add the unpurified 3-(cyclopropylmethoxy)-4-(phenylmethoxy)benzaldehyde to a 100 mL three-necked flask.

    • Add 20 mL of ethyl acetate and 136 mg (0.13 mmol) of 10% Pd/C catalyst.

    • Introduce hydrogen gas at room temperature and stir the reaction mixture for 2 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate by distillation under reduced pressure to yield a light yellow oily liquid.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde and a related difluoromethoxy derivative.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Reference
3-chloro-4-hydroxybenzaldehydeCyclopropylmethanol, Sodium HydrideDMSO110109195[1]
3-bromo-4-hydroxybenzaldehydeCyclopropylmethanol, Potassium HydrideAcetone70158092.5[1]
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehydeSodium chlorodifluoroacetate, Potassium carbonateDMSO120128593.6[1]
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehydeSodium chlorodifluoroacetate, Potassium carbonateN,N-Dimethylacetamide12089089.6[1]
3-(Cyclopropylmethoxy)-4-(phenylmethoxy)benzaldehydeH₂, 10% Pd/CEthyl AcetateRoom Temp.292Not Specified[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde via etherification.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Charge flask with 3-halo-4-hydroxybenzaldehyde, base, and solvent B Add Cyclopropylmethanol A->B C Heat reaction mixture (70-110 °C) B->C D Stir for specified time (10-15 hours) C->D E Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Wash with H₂O and Brine F->G H Dry with MgSO₄ G->H I Concentrate in vacuo H->I J 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde I->J

Caption: Etherification Workflow for Precursor Synthesis.

Proposed Synthesis of this compound

While a direct protocol for the titular compound was not found, a plausible synthetic route can be inferred from standard organic chemistry principles and the provided data. The synthesis would likely involve the methylation of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.

Proposed Protocol: Methylation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

  • Materials:

    • 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetone or N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate (EtOAc)

    • Saturated brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde in acetone or DMF in a round-bottom flask.

    • Add a suitable base, such as potassium carbonate or sodium hydride.

    • Add the methylating agent (methyl iodide or dimethyl sulfate) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization to yield this compound.

The following diagram illustrates the proposed synthetic pathway.

G A 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde D This compound A->D Methylation B Methylating Agent (e.g., CH₃I) B->D C Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) C->D

Caption: Proposed Methylation Pathway.

References

Application Notes and Protocols: 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde serves as a crucial building block in the synthesis of innovative pharmaceuticals, most notably as a key component in the development of selective phosphodiesterase-4 (PDE4) inhibitors. The unique structural features of this aromatic aldehyde, particularly the cyclopropylmethoxy group, have been instrumental in designing potent and selective modulators of the PDE4 enzyme, which is a critical target in the treatment of inflammatory diseases.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in the creation of novel drug candidates. It includes quantitative data on the biological activity of resulting compounds, step-by-step synthetic procedures, and visualizations of relevant biological pathways and experimental workflows.

Target Pathway: Phosphodiesterase-4 (PDE4) Signaling

PDE4 is a family of enzymes that plays a pivotal role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation initiates a signaling cascade that ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses. Due to its central role in inflammation, PDE4 has emerged as a significant therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1]

Below is a diagram illustrating the PDE4 signaling pathway and the mechanism of action for inhibitors derived from this compound.

PDE4_Signaling_Pathway PDE4 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AMP 5'-AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Inflammation Pro-inflammatory Mediators (TNF-α, etc.) PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes Inhibitor PDE4 Inhibitor (e.g., Roflumilast) Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition.

Experimental Protocols

Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

This protocol outlines the synthesis of a key precursor to the target building block, starting from 3-chloro-4-hydroxybenzaldehyde.

Materials:

  • 3-chloro-4-hydroxybenzaldehyde

  • Cyclopropylmethanol

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • 0.2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated brine solution

Procedure:

  • Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-necked flask and cool to 10-15 °C.

  • To the cooled DMSO, add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

  • Stir the mixture for 30 minutes at 10-15 °C.

  • Gradually warm the reaction mixture to 110 °C and stir for 10 hours.

  • After the reaction is complete, cool the mixture and adjust the pH to 2 with 0.2N HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product as an oily substance.

  • Expected yield: ~91%; Purity (HPLC): ~95%.[2]

Protocol 2: Synthesis of this compound

This protocol describes the methylation of the product from Protocol 1 to yield the target building block. This is a general procedure for O-methylation of phenols.

Materials:

  • 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously and add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Roflumilast from a 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde intermediate

This protocol details the final steps in the synthesis of the PDE4 inhibitor Roflumilast, starting from an advanced intermediate derived from the target building block. A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation and N-acylation.

Step 3a: Oxidation to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in a suitable solvent such as a mixture of tert-butanol and water.

  • Add sodium chlorite and sodium dihydrogen phosphate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium sulfite.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 3b: Amide Coupling to form Roflumilast

  • Dissolve the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or THF.

  • Add a coupling agent like thionyl chloride to form the acid chloride, or use a peptide coupling reagent such as HATU or EDC with HOBt.

  • In a separate flask, dissolve 3,5-dichloro-4-aminopyridine (1.0-1.2 eq) in an anhydrous solvent with a base such as triethylamine or pyridine.

  • Slowly add the activated carboxylic acid derivative to the solution of the aminopyridine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by recrystallization or column chromatography to obtain Roflumilast. With sodium hydroxide as alkali in the last step, the total yield of roflumilast can be up to 68.3 % and the purity of the target product reached 99.2 %.

Quantitative Data: Biological Activity of Derived PDE4 Inhibitors

The following table summarizes the in vitro potency (IC₅₀ values) of Roflumilast and Rolipram, two prominent PDE4 inhibitors whose synthesis utilizes derivatives of this compound.

CompoundPDE4 SubtypeIC₅₀ (nM)Reference
Roflumilast PDE4A1.1
PDE4B0.5
PDE4D0.7
Rolipram PDE4A130
PDE4B40
PDE4D240

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of novel PDE4 inhibitors from this compound is depicted below.

experimental_workflow General Experimental Workflow start Start: 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde synthesis Synthesis of Novel Derivatives start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro pde4_assay PDE4 Inhibition Assay (IC50 Determination) in_vitro->pde4_assay cell_assay Cell-based Assays (e.g., TNF-α release) in_vitro->cell_assay sar Structure-Activity Relationship (SAR) Analysis pde4_assay->sar cell_assay->sar lead_opt Lead Optimization sar->lead_opt end Identification of Drug Candidates sar->end lead_opt->synthesis Iterative Refinement

Caption: General Experimental Workflow.

Conclusion

This compound is a versatile and valuable building block for the development of novel pharmaceuticals, particularly for the creation of potent and selective PDE4 inhibitors. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the design and synthesis of new therapeutic agents targeting the PDE4 signaling pathway. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation treatments for a variety of inflammatory and respiratory diseases.

References

Application Notes and Protocols: Reaction of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is a key intermediate in the synthesis of various compounds of medicinal interest. Its derivatives have shown potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD)[1][2][3][4]. The reaction of this aldehyde with a diverse range of primary and secondary amines provides a straightforward route to novel chemical entities. These reactions, primarily Schiff base formation and reductive amination, allow for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

This document provides detailed protocols for the reaction of this compound with amines, including data on reaction conditions and expected outcomes. Additionally, it visualizes the relevant synthetic pathways and the associated biological signaling cascade.

I. Synthetic Applications and Protocols

The primary reactions of this compound with amines are the formation of imines (Schiff bases) and the subsequent reduction to secondary or tertiary amines (reductive amination).

A. Schiff Base Formation

The condensation of this compound with primary amines yields the corresponding N-substituted imines, commonly known as Schiff bases. This reaction is typically reversible and often catalyzed by an acid or base.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Materials:

    • This compound

    • Primary amine (e.g., aniline, benzylamine, butylamine)

    • Ethanol (absolute)

    • Glacial acetic acid (catalyst)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Procedure: a. To a solution of this compound (1.0 eq.) in absolute ethanol (5-10 mL per mmol of aldehyde), add the primary amine (1.0-1.1 eq.). b. Add a catalytic amount of glacial acetic acid (1-2 drops). c. Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-24 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. g. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

B. Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent. This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.

Experimental Protocol: General Procedure for Reductive Amination

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic acid (optional, as catalyst)

    • Round-bottom flask with a magnetic stirrer

  • Procedure: a. To a stirred solution of this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in an appropriate solvent (DCE for NaBH(OAc)₃; MeOH for NaBH₃CN), add a catalytic amount of acetic acid (optional). b. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. c. Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 eq.) portion-wise over 10-15 minutes. d. Continue stirring at room temperature for 2-24 hours. e. Monitor the reaction by TLC. f. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). g. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

II. Data Presentation

The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with various amines based on general procedures for similar aldehydes.

Amine SubstrateReaction TypeSolventCatalyst/Reducing AgentTemp. (°C)Time (h)Yield (%)
AnilineSchiff BaseEthanolAcetic Acid804>90
BenzylamineSchiff BaseEthanolAcetic Acid256>95
n-ButylamineSchiff BaseEthanol-252>95
AnilineReductive AminationDCENaBH(OAc)₃251285-95
MorpholineReductive AminationDCENaBH(OAc)₃25880-90
PiperidineReductive AminationDCENaBH(OAc)₃25880-90
n-ButylamineReductive AminationMeOHNaBH₃CN25685-95

Note: Yields are estimates based on reactions with structurally similar benzaldehydes and may vary depending on the specific reaction conditions and purification methods.

III. Visualization of Workflow and Biological Pathway

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of amine derivatives of this compound.

G Experimental Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis start Dissolve Aldehyde and Amine in Solvent catalyst Add Catalyst/ Reducing Agent start->catalyst reaction Stir at appropriate Temperature catalyst->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General workflow for the synthesis of amine derivatives.

B. Signaling Pathway: PDE4 Inhibition

Derivatives of this compound are precursors to potent phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.

G Mechanism of PDE4 Inhibition cluster_0 Cellular Signaling cluster_1 PDE4 Action and Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE4 PDE4 cAMP->PDE4 Hydrolysis Inflammation Pro-inflammatory Mediator Release PKA->Inflammation Inhibition AntiInflammation Anti-inflammatory Response PKA->AntiInflammation Activation AMP AMP PDE4->AMP Inhibitor Derivative of 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde Inhibitor->PDE4 Inhibition

Caption: PDE4 inhibition elevates cAMP levels, promoting anti-inflammatory responses.

References

The Pivotal Role of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in the Synthesis of Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of this complex molecule relies on a strategic series of reactions, with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde serving as a crucial intermediate. This benzaldehyde derivative undergoes oxidation to form the corresponding benzoic acid, which is the direct precursor that couples with 4-amino-3,5-dichloropyridine to yield the final active pharmaceutical ingredient. The purity and yield of this intermediate are paramount to the efficiency and cost-effectiveness of the overall synthesis.

Core Synthesis Pathway

The primary synthetic route to Roflumilast involving 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde can be dissected into three key stages:

  • Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: This step typically starts from 3-fluoro-4-hydroxybenzaldehyde. The synthesis involves an initial etherification to introduce the difluoromethoxy group, followed by a nucleophilic substitution to attach the cyclopropylmethoxy group.

  • Oxidation to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid. This transformation is a critical step, as the benzoic acid derivative is the component that will form the amide bond in the final step.

  • Amide Coupling to form Roflumilast: The synthesized 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is activated, often by conversion to its acid chloride, and then reacted with 4-amino-3,5-dichloropyridine to form the final Roflumilast molecule.

This application note provides detailed protocols for each of these critical steps, along with quantitative data to guide researchers and drug development professionals in the efficient synthesis of Roflumilast.

Experimental Protocols

Protocol 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This protocol outlines the synthesis of the key benzaldehyde intermediate starting from 3-fluoro-4-hydroxybenzaldehyde.

Step 1a: Synthesis of 4-(difluoromethoxy)-3-fluorobenzaldehyde

  • Reagents: 3-fluoro-4-hydroxybenzaldehyde, Sodium chlorodifluoroacetate, Sodium hydroxide, Dimethylformamide (DMF), Dichloromethane (DCM), Water.

  • Procedure:

    • To a reaction vessel, add 3-fluoro-4-hydroxybenzaldehyde (1.0 eq), sodium chlorodifluoroacetate (1.05 eq), sodium hydroxide (1.05 eq), and water in DMF.

    • Heat the mixture to 95-100°C and stir for 2 hours.

    • Cool the reaction mixture and add water.

    • Extract the product with dichloromethane.

    • Wash the organic phase with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-(difluoromethoxy)-3-fluorobenzaldehyde.

Step 1b: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • Reagents: 4-(difluoromethoxy)-3-fluorobenzaldehyde, Cyclopropylmethanol, Sodium hydride, Dimethylformamide (DMF), Ethyl acetate, Water.

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in DMF, add cyclopropylmethanol (1.2 eq) at 0°C and stir for 30 minutes.

    • Add a solution of 4-(difluoromethoxy)-3-fluorobenzaldehyde (1.0 eq) in DMF to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Protocol 2: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol details the oxidation of the benzaldehyde intermediate to the corresponding benzoic acid.

  • Reagents: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, Sodium chlorite, Sodium dihydrogen phosphate, tert-Butanol, Water.

  • Procedure:

    • Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq) in tert-butanol.

    • Prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

    • Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate dropwise to the solution of the aldehyde at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Add water and extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with 1N HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Protocol 3: Synthesis of Roflumilast via Amide Coupling

This protocol describes the final step in the synthesis of Roflumilast.

  • Reagents: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, Thionyl chloride, Toluene, 4-amino-3,5-dichloropyridine, Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in toluene, add a catalytic amount of DMF.

    • Add thionyl chloride (1.2 eq) dropwise and heat the mixture to 70-80°C for 2 hours.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

    • In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Add the crude acid chloride solution dropwise to the solution of the amine at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/water) to obtain pure Roflumilast.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Roflumilast.

Table 1: Synthesis of 4-(difluoromethoxy)-3-fluorobenzaldehyde

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
3-fluoro-4-hydroxybenzaldehydeSodium chlorodifluoroacetate, NaOHDMF295-1009699.6
3-fluoro-4-hydroxybenzaldehydeSodium chlorodifluoroacetate, KOHNMP390-959599.8

Table 2: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Starting MaterialOxidizing AgentSolvent SystemReaction Time (h)Temperature (°C)Yield (%)
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehydeSodium chloritetert-Butanol/Water4-6Room Temp91

Table 3: Synthesis of Roflumilast

Starting MaterialCoupling ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidThionyl chloride, TriethylamineToluene, DCM120 to Room Temp58-64>99.0
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidPivaloyl chloride, K2CO3Dichloromethane3, then dropwise addition106199.2

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of Roflumilast from 3-fluoro-4-hydroxybenzaldehyde.

Roflumilast_Synthesis cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Amide Coupling A 3-fluoro-4- hydroxybenzaldehyde B 4-(difluoromethoxy)-3- fluorobenzaldehyde A->B Etherification (Sodium chlorodifluoroacetate) C 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde B->C Nucleophilic Substitution (Cyclopropylmethanol, NaH) D 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid C->D Oxidation (Sodium chlorite) F Roflumilast D->F Amide Coupling (Thionyl chloride) E 4-amino-3,5- dichloropyridine E->F

Caption: Synthetic pathway of Roflumilast.

Application Notes and Protocols for the Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2][3]. The efficient preparation of this intermediate is crucial for the cost-effective manufacturing of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for various synthetic routes to 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, based on published patent literature.

Synthetic Strategies Overview

Several synthetic routes for the preparation of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid have been developed, primarily starting from substituted benzaldehydes or benzoic acid esters. The core of these strategies involves the sequential introduction of the cyclopropylmethoxy and difluoromethoxy groups, followed by functional group manipulations to yield the final carboxylic acid. The choice of a specific route may depend on factors such as starting material availability, scalability, and safety considerations.

Below are diagrams and protocols for three distinct and commonly cited synthetic pathways.

Route 1: From 3,4-Dihydroxybenzaldehyde

This route involves the initial difluoromethoxylation of 3,4-dihydroxybenzaldehyde, followed by cyclopropylmethylation and subsequent oxidation to the desired benzoic acid.

Experimental Workflow

A 3,4-Dihydroxybenzaldehyde B Difluoromethoxylation A->B Sodium Chlorodifluoroacetate, NaOH, DMF C 3-Hydroxy-4-difluoromethoxybenzaldehyde B->C D Cyclopropylmethylation C->D Bromomethylcyclopropane, K2CO3, DMF E 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde D->E F Oxidation E->F Sodium Chlorite, Sulfamic Acid, Acetic Acid G 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid F->G

Caption: Synthetic workflow starting from 3,4-dihydroxybenzaldehyde.

Experimental Protocols

Step 1: Preparation of 3-Hydroxy-4-difluoromethoxybenzaldehyde [4]

  • To a reaction flask, add N,N-Dimethylformamide (DMF, 1400 ml), 3,4-dihydroxybenzaldehyde (138.1 g), sodium chlorodifluoroacetate (152.5 g), sodium hydroxide (40 g), and water (60 ml).

  • Heat the mixture to 80-120°C and stir for 4-5 hours.

  • After cooling, filter the reaction mixture.

  • Concentrate the filtrate and then add ethyl acetate and water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Wash the combined organic layers twice with hot water.

  • Concentrate the organic phase to obtain crude 3-hydroxy-4-difluoromethoxybenzaldehyde.

  • The crude product is purified by washing and recrystallization to remove unreacted 3,4-dihydroxybenzaldehyde.

Step 2: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde [4]

  • The purified 3-hydroxy-4-difluoromethoxybenzaldehyde is reacted with bromomethylcyclopropane.

  • Specific reaction conditions (e.g., base, solvent, temperature) from similar alkylation steps suggest using a base like potassium carbonate in a solvent such as DMF at elevated temperatures (e.g., 70°C)[1][5].

Step 3: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid [6][7]

  • In a reaction vessel, dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde and sulfamic acid (1.35 eq) in glacial acetic acid (5 vol).

  • Cool the reaction mixture to 5-10°C with stirring.

  • In a separate vessel, prepare a solution of sodium chlorite (1.63 eq) in water (1.5 vol).

  • Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1 hour at 5-10°C.

  • Upon reaction completion, add water to precipitate the product as a white slurry.

  • Filter the solid, wash with water, and dry under vacuum at 45-50°C to obtain 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

Route 2: From 3-Nitro-4-hydroxybenzoic Acid Ester

This synthetic pathway begins with the protection of the carboxylic acid as an ester, followed by a series of transformations including reduction, diazotization, and hydrolysis before the key alkylation steps.

Experimental Workflow

A 3-Nitro-4-hydroxybenzoic Acid Ester B Alkylation (Difluoromethoxylation) A->B Chlorodifluoromethane, NaOH, Toluene C 3-Nitro-4-difluoromethoxybenzoic Acid Ester B->C D Reduction C->D H2, Pd/C, Methanol E 3-Amino-4-difluoromethoxybenzoic Acid Ester D->E F Diazotization & Hydrolysis E->F G 3-Hydroxy-4-difluoromethoxybenzoic Acid Ester F->G H Alkylation (Cyclopropylmethylation) G->H Bromomethylcyclopropane, K2CO3, DMF I 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid Ester H->I J Deprotection (Hydrolysis) I->J NaOH or KOH (aq), Methanol K 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid J->K

Caption: Synthetic workflow starting from a 3-nitro-4-hydroxybenzoic acid ester.

Experimental Protocols

Step 1: Preparation of 3-Nitro-4-difluoromethoxy-benzoic Acid Methyl Ester [1]

  • In a reactor, combine 3-nitro-4-hydroxybenzoic acid methyl ester (35.0 g), tetrabutylammonium bromide (3.5 g), 35% sodium hydroxide (65 mL), and toluene (250 mL).

  • Under vigorous stirring, introduce chlorodifluoromethane gas into the system.

  • After the reaction is complete, add ice water and separate the organic phase.

  • Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain 3-nitro-4-difluoromethoxy-benzoic acid methyl ester.

Step 2: Preparation of 3-Amino-4-difluoromethoxy-benzoic Acid Methyl Ester [1]

  • Dissolve 3-nitro-4-difluoromethoxy-benzoic acid methyl ester (28.0 g) in methanol (500 mL).

  • Add 10% palladium on carbon (2.8 g, containing 50% water).

  • Hydrogenate the mixture at normal pressure for 10 hours.

  • Filter to remove the palladium on carbon and concentrate the filtrate to obtain 3-amino-4-difluoromethoxy-benzoic acid methyl ester.

Step 3: Preparation of 3-Hydroxy-4-difluoromethoxy-benzoic Acid Ester [1]

  • The 3-amino-4-difluoromethoxy-benzoic acid ester undergoes diazotization followed by hydrolysis to yield the corresponding 3-hydroxy derivative.

Step 4: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid Methyl Ester [1][5]

  • Combine 3-hydroxy-4-difluoromethoxy-benzoic acid methyl ester (20.0 g), bromomethylcyclopropane (17 mL), potassium carbonate (25.3 g), and DMF (100 mL).

  • Stir the mixture at 70°C for 12 hours.

  • Dilute the reaction system with ethyl acetate and water, then separate the organic phase.

  • Wash the organic phase and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester.

Step 5: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid [1]

  • To a flask, add 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid methyl ester (22.3 g), methanol (600 mL), and 10% aqueous sodium hydroxide solution (1200 mL).

  • Heat the mixture to 70-75°C and stir for 2 hours.

  • After the reaction, recrystallize the crude product from acetonitrile and petroleum ether to obtain the final product as a white solid.

Route 3: From 3-Halogeno-4-hydroxybenzaldehyde

This approach utilizes a halogenated benzaldehyde as the starting material, allowing for sequential Williamson ether synthesis reactions followed by oxidation.

Experimental Workflow

A 3-Halogeno-4-hydroxybenzaldehyde B Cyclopropylmethylation A->B Cyclopropylmethanol, NaH or KH, DMSO C 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde B->C D Difluoromethoxylation C->D Sodium Chlorodifluoroacetate, K2CO3, DMSO E 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde D->E F Oxidation E->F G 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid F->G

Caption: Synthetic workflow starting from a 3-halogeno-4-hydroxybenzaldehyde.

Experimental Protocols

Step 1: Preparation of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde [8]

  • Under a nitrogen atmosphere, add DMSO (100 ml) to a 250 ml four-hole flask and cool to 10-15°C.

  • Add 3-chloro-4-hydroxybenzaldehyde (10.08 g), sodium hydride (3.9 g), and cyclopropylmethanol (5.13 g).

  • Stir the mixture for 30 minutes at 10-15°C, then warm to 110°C and stir for 10 hours.

  • Adjust the pH of the reaction system to 2 with 0.2N hydrochloric acid.

  • Extract the mixture three times with ethyl acetate (100 ml).

  • Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

Step 2: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde [8]

  • In a 250 ml four-hole flask, combine DMSO (80 ml), 3-cyclopropylmethoxy-4-hydroxybenzaldehyde (9.65 g), sodium chlorodifluoroacetate (22.95 g), and potassium carbonate (34.5 g).

  • Heat the mixture to 120°C and stir for 12 hours.

  • Adjust the pH of the reaction system to 2 with 0.2N hydrochloric acid.

  • Extract the mixture three times with ethyl acetate (100 ml).

  • Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the oily product.

Step 3: Oxidation to 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid [8]

  • The resulting 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde is then oxidized to the final benzoic acid. The protocol for this step would be similar to the oxidation described in Route 1.

Quantitative Data Summary

RouteStarting MaterialIntermediateIntermediate Yield (%)Final ProductFinal Yield (%)Purity (%)Reference
13,4-Dihydroxybenzaldehyde3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde-3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid--[4]
23-Nitro-4-hydroxybenzoic Acid Methyl Ester3-Nitro-4-difluoromethoxy-benzoic Acid Methyl Ester873-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid85-
23-Nitro-4-hydroxybenzoic Acid Methyl Ester3-Amino-4-difluoromethoxy-benzoic Acid Methyl Ester98
23-Hydroxy-4-difluoromethoxy-benzoic Acid Methyl Ester3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid Methyl Ester90[5]
33-Chloro-4-hydroxybenzaldehyde3-Cyclopropylmethoxy-4-hydroxybenzaldehyde913-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid-95 (HPLC)[8]
33-Cyclopropylmethoxy-4-hydroxybenzaldehyde3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde8593.6 (HPLC)[8]

Note: Yields and purities are as reported in the cited patents and may vary depending on the specific reaction conditions and purification methods employed. The table presents data for key steps where quantitative information was available.

Safety and Handling

  • Chlorodifluoromethane: This is a gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • Sodium Hydride and Potassium Hydride: These are highly reactive and flammable solids that react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Bromomethylcyclopropane: This is a lachrymator and should be handled with care in a fume hood.

  • Oxidizing Agents (e.g., Sodium Chlorite): These should be handled with care, as they can react violently with organic materials.

  • Solvents (e.g., DMF, DMSO): These are organic solvents and should be handled in a well-ventilated area, avoiding skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid can be achieved through multiple synthetic pathways. The choice of route will depend on the specific requirements of the researcher or organization, including cost, scale, and available equipment. The protocols provided herein, derived from the patent literature, offer a detailed guide for the laboratory-scale synthesis of this important pharmaceutical intermediate. It is recommended to perform small-scale trial reactions to optimize the conditions for the specific laboratory setup.

References

Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and its analogues are pivotal intermediates in the synthesis of various pharmaceutically active compounds. Their structural motifs are present in drugs targeting a range of conditions. Notably, derivatives of this aldehyde are key precursors for the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD), and Cilostazol, a phosphodiesterase III inhibitor used to alleviate symptoms of intermittent claudication.[1][2][3][4] This document provides detailed protocols for the scale-up synthesis of a key intermediate for Roflumilast, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, and summarizes the synthesis of related derivatives. The protocols are designed to be scalable for industrial production.[1][5]

Data Summary

The following table summarizes the quantitative data for the key reaction steps in the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a crucial intermediate for Roflumilast.

StepStarting MaterialsKey Reagents/SolventsReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
13-chloro-4-hydroxybenzaldehyde, cyclopropylmethanolDMSO, Sodium Hydride101109195 (HPLC)[5]
23-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, Sodium chlorodifluoroacetateDMSO, Potassium Carbonate121208593.6 (HPLC)[5]
33-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehydeOxidizing Agent (e.g., Sodium Chlorite)----[5][6]
43-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, 4-amino-3,5-dichloropyridineThionyl chloride, Tetrahydrofuran, Sodium Hydride120-25->99[1][7]

Experimental Protocols

Protocol 1: Synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde

This protocol describes the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde from 3-chloro-4-hydroxybenzaldehyde and cyclopropylmethanol.

Materials:

  • 3-chloro-4-hydroxybenzaldehyde (10.08 g)

  • Cyclopropylmethanol (5.13 g)

  • Sodium Hydride (3.9 g)

  • Dimethyl sulfoxide (DMSO) (100 mL)

  • 0.2N Hydrochloric acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

  • Under a nitrogen atmosphere, add 100 mL of DMSO to the 250 mL four-neck flask.

  • Maintain the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

  • Stir the mixture for 30 minutes at 10-15 °C.

  • Increase the temperature to 110 °C and continue stirring for 10 hours.

  • After the reaction is complete, cool the mixture and adjust the pH to 2 with 0.2N hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the oily product.

Expected Outcome:

  • Yield: Approximately 11.42 g (91%)[5]

  • Purity: Approximately 95% (as determined by HPLC)[5]

Protocol 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This protocol details the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde from the product of Protocol 1.

Materials:

  • 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (9.65 g)

  • Sodium chlorodifluoroacetate (22.95 g)

  • Potassium carbonate (34.5 g)

  • Dimethyl sulfoxide (DMSO) (80 mL)

  • 0.2N Hydrochloric acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

  • To the 250 mL four-neck flask, add 80 mL of DMSO.

  • Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.

  • Heat the mixture to 120 °C and stir for 12 hours.

  • After cooling, adjust the reaction system's pH to 2 with 0.2N hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the oily product.

Expected Outcome:

  • Yield: Approximately 10.28 g (85%)[5]

  • Purity: Approximately 93.6% (as determined by HPLC)[5]

Visualizations

Experimental Workflow

G A Start: 3-chloro-4- hydroxybenzaldehyde B Step 1: Etherification + Cyclopropylmethanol (NaH, DMSO, 110°C, 10h) A->B C Intermediate 1: 3-(cyclopropylmethoxy)-4- hydroxybenzaldehyde B->C D Step 2: Difluoromethylation + Sodium chlorodifluoroacetate (K2CO3, DMSO, 120°C, 12h) C->D E Intermediate 2: 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde D->E F Step 3: Oxidation (e.g., NaClO2) E->F G Intermediate 3: 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid F->G H Step 4: Amide Coupling + 4-amino-3,5-dichloropyridine (Thionyl chloride, NaH, THF) G->H I Final Product: Roflumilast H->I

Caption: Synthetic workflow for Roflumilast from 3-chloro-4-hydroxybenzaldehyde.

Signaling Pathway of Roflumilast

G Roflumilast Roflumilast PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits AntiInflammation Anti-inflammatory Effects PKA->AntiInflammation Leads to

Caption: Mechanism of action of Roflumilast as a PDE4 inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with (bromomethyl)cyclopropane. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.[1][2][3]

Q2: Why is the Williamson ether synthesis preferred for this transformation?

A2: The Williamson ether synthesis is a robust and well-established method for forming ethers.[4] It is particularly suitable here because it involves the reaction of a phenoxide ion with a primary alkyl halide. Primary alkyl halides, like (bromomethyl)cyclopropane, are ideal substrates for the SN2 mechanism that drives this reaction, which generally leads to good yields and minimizes side reactions like elimination.[1][4]

Q3: What are the critical parameters to control in this synthesis?

A3: The key parameters to control are the choice of base and solvent, reaction temperature, and reaction time. The base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.[3][5] The solvent helps to dissolve the reactants and facilitate the reaction. Temperature and time are optimized to ensure the reaction goes to completion while minimizing the formation of byproducts.

Q4: What are the starting materials for this synthesis?

A4: The primary starting materials are 3-hydroxy-4-methoxybenzaldehyde (also known as isovanillin) and (bromomethyl)cyclopropane.[6][7][8] You will also need a suitable base and solvent.

Troubleshooting Guide

Low or No Product Yield

Q5: I am getting a very low yield or no product at all. What could be the issue?

A5: Low or no yield can stem from several factors:

  • Ineffective Deprotonation: The phenolic hydroxyl group of isovanillin must be deprotonated to form the phenoxide anion, which is a much stronger nucleophile. If the base you are using is not strong enough or if there is residual acid in your starting material, deprotonation may be incomplete. Consider using a stronger base or ensuring your starting materials are pure and dry.[1][3]

  • Reaction Temperature is Too Low: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to produce a significant amount of product in the given time.

  • Poor Quality Reagents: Ensure that your (bromomethyl)cyclopropane has not decomposed. Alkyl halides can be unstable over time. Your solvent should also be anhydrous, as water can interfere with the reaction.[2]

  • Reaction Time is Too Short: Some Williamson ether syntheses can take several hours to go to completion. You may need to extend the reaction time.

Incomplete Reaction

Q6: My reaction seems to stop before all the starting material is consumed. How can I drive it to completion?

A6: An incomplete reaction can be addressed by:

  • Increasing the Reaction Temperature: Gently increasing the temperature can help to overcome the activation energy barrier and push the reaction forward. Be cautious not to raise the temperature too high, as this could lead to side reactions.

  • Adding More Alkylating Agent: You can try adding a slight excess of (bromomethyl)cyclopropane to ensure all the phenoxide has reacted.

  • Extending the Reaction Time: Monitor the reaction by TLC or another appropriate method and continue until the starting material is no longer visible.

Presence of Impurities

Q7: I have obtained the product, but it is contaminated with impurities. What are the likely side products and how can I avoid them?

A7: The most likely impurities are unreacted starting material and side products from competing reactions.

  • Unreacted 3-hydroxy-4-methoxybenzaldehyde: This is the most common impurity if the reaction is incomplete. See the section on "Incomplete Reaction" for tips on how to address this.

  • C-Alkylation Product: While O-alkylation is generally favored, some C-alkylation of the aromatic ring can occur with phenoxides, leading to an isomeric impurity.[3] Using a polar aprotic solvent can help to minimize this.

  • Bis-Alkylated Product: If the starting material was 3,4-dihydroxybenzaldehyde instead of 3-hydroxy-4-methoxybenzaldehyde, you could form 3,4-bis(cyclopropylmethoxy)benzaldehyde.[9] Ensure you are using the correct starting material.

  • Elimination Products: Although less likely with a primary alkyl halide, E2 elimination is a potential side reaction, which would lead to the formation of an alkene from (bromomethyl)cyclopropane.[5] Using a less sterically hindered base and a polar aprotic solvent can help to suppress this.[3]

Q8: How can I purify the final product?

A8: Purification is typically achieved through an aqueous workup followed by recrystallization or column chromatography. An extraction with a suitable organic solvent can remove inorganic salts, and subsequent purification can separate the desired product from organic impurities.[10]

Experimental Protocols

The following is a general experimental protocol adapted from a similar synthesis.[11] Researchers should optimize the conditions for their specific laboratory setup and reagent quality.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants isovanillin 3-hydroxy-4-methoxybenzaldehyde product 3-(Cyclopropylmethoxy)-4- methoxybenzaldehyde isovanillin->product Williamson Ether Synthesis (Heat) cpm_br (bromomethyl)cyclopropane cpm_br->product Williamson Ether Synthesis (Heat) base Base (e.g., K2CO3) base->product Williamson Ether Synthesis (Heat) solvent Solvent (e.g., DMF) solvent->product Williamson Ether Synthesis (Heat) workup Aqueous Workup product->workup purification Purification workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • (Bromomethyl)cyclopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

  • Heat the mixture with stirring.

  • Slowly add (bromomethyl)cyclopropane to the reaction mixture.

  • Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Data Presentation

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers

ParameterCondition 1Condition 2
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent Dimethylformamide (DMF)Tetrahydrofuran (THF)
Temperature 70-90 °CRoom Temperature to 65 °C
Typical Reaction Time 2-8 hours1-6 hours
Notes A common and effective combination for this type of reaction.NaH is a stronger base and may lead to faster reaction times but requires more careful handling.

This table presents generalized conditions for Williamson ether synthesis and should be adapted for the specific synthesis of this compound.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Base, Alkyl Halide, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No adjust_conditions Adjust Conditions (Increase Temp/Time) conditions_ok->adjust_conditions No success Improved Yield conditions_ok->success Yes purify_reagents->start adjust_conditions->start

Caption: A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My purified this compound shows a persistent impurity with a similar polarity in TLC analysis. How can I improve the separation?

Answer:

When standard purification techniques fail to remove a persistent impurity of similar polarity, a multi-step approach or a more selective technique may be necessary.

  • Potential Causes:

    • The impurity could be a structurally related compound, such as an isomer or a byproduct from the synthesis. For instance, in a Williamson ether synthesis, unreacted starting materials or byproducts from side reactions can be present.

    • The chosen solvent system for chromatography may not be optimal for resolving the two compounds.

  • Solutions:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation between your product and the impurity. A good starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1] Try a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.

      • Adsorbent: Silica gel is a common choice for the purification of aldehydes.[2] If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.

    • Recrystallization:

      • If the product is a solid, recrystallization can be a powerful purification technique.[3] Test various solvents to find one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures. Common solvent systems for recrystallization of aromatic compounds include ethanol/water, and toluene/hexane mixtures.[4]

    • Bisulfite Adduct Formation:

      • Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can then be separated by filtration.[2][5][6] The aldehyde can be regenerated from the adduct by treatment with a base. This method is particularly useful for removing non-aldehydic impurities.

Question: After purification by column chromatography, my yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?

Answer:

Low recovery after column chromatography can be attributed to several factors during the purification process.

  • Potential Causes:

    • Irreversible Adsorption: The aldehyde may be strongly adsorbed onto the silica gel, especially if the column is left to stand for a long time or if the silica is too acidic.

    • Decomposition: Aldehydes can be sensitive to acidic conditions and may decompose on the silica gel.[2]

    • Improper Elution: The solvent system may not be polar enough to elute the compound effectively from the column.

  • Solutions:

    • Column Packing and Running:

      • Ensure the column is packed properly to avoid channeling.

      • Run the column in a timely manner to minimize contact time with the silica.

    • Neutralize Silica Gel: If decomposition is suspected, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

    • Optimize Eluent Polarity: Use TLC to determine the optimal solvent system that provides good separation and ensures your product elutes with a reasonable retention factor (Rf) value, typically between 0.2 and 0.4.

    • Alternative Purification: If column chromatography consistently gives low yields, consider recrystallization or bisulfite adduct formation as alternative or complementary purification methods.

Question: My this compound appears as an oil, making it difficult to handle and purify by recrystallization. What can I do?

Answer:

The oily nature of a compound can present challenges for purification.

  • Potential Causes:

    • The compound may have a low melting point.

    • The presence of impurities can lower the melting point and prevent crystallization.

  • Solutions:

    • Induce Crystallization:

      • Try cooling the oil in an ice bath or refrigerator.

      • Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

      • Adding a seed crystal of the pure compound, if available, can induce crystallization.

    • Purification as an Oil:

      • If crystallization is not feasible, purification can be achieved using column chromatography.

    • Derivative Formation: In some cases, converting the aldehyde to a crystalline derivative (e.g., a hydrazone or semicarbazone), purifying the derivative by recrystallization, and then regenerating the aldehyde can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. If prepared via a Williamson ether synthesis from vanillin and cyclopropylmethyl bromide, potential impurities include:

  • Unreacted Vanillin: The starting phenol.

  • 3,4-bis(cyclopropylmethoxy)benzaldehyde: From reaction at both the 3- and 4-positions of a precursor.

  • 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: If the starting material was 3-hydroxy-4-methoxybenzaldehyde.

  • Corresponding Carboxylic Acid: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially upon exposure to air.[6]

Q2: What is a suitable TLC solvent system for monitoring the purification of this compound?

A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar and a polar solvent. For a compound with the polarity of this compound, a mixture of hexanes and ethyl acetate in a ratio of around 7:3 to 8:2 (v/v) is likely to provide good separation.[1][7] The optimal ratio should be determined experimentally to achieve an Rf value of approximately 0.3 for the desired product.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound. Aromatic aldehydes can be sensitive to high temperatures and may decompose or oxidize. If distillation is considered, it should be performed under high vacuum to lower the boiling point and minimize thermal degradation.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound. The absence of signals corresponding to impurities is a key indicator of high purity.

  • Melting Point: If the compound is a solid, a sharp and well-defined melting point close to the literature value suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.

Quantitative Data Summary

Purification TechniqueParameterTypical Values/ConditionsExpected PurityExpected YieldReference
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)>98%70-90%[8][9]
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v)[1][7]
Recrystallization Solvent System Ethanol/Water, Toluene/Hexane>99%60-85%[3][4]
Bisulfite Adduct Reagent Saturated Sodium Bisulfite Solution>98%75-95%[2][5][6]
Regeneration Aqueous NaOH or NaHCO₃ solution[10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of ~0.3 and provide good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Mixed solvent systems like ethanol/water or toluene/hexane can also be tested.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Logical Workflow for Purification

PurificationWorkflow start Crude Product This compound tlc_analysis TLC Analysis start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Impurities Visible recrystallization Recrystallization tlc_analysis->recrystallization Solid with Few Impurities bisulfite_adduct Bisulfite Adduct Formation tlc_analysis->bisulfite_adduct Aldehyde with Non-aldehydic Impurities purity_check Check Purity (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check bisulfite_adduct->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->column_chromatography further_purification->recrystallization

Caption: A decision-making workflow for selecting the appropriate purification technique.

Impurity Identification and Removal Pathway

ImpurityRemoval cluster_purification Purification Methods crude_product Crude Product Unreacted Starting Material Over-alkylation Product Carboxylic Acid column_chrom Column Chromatography Separates based on polarity crude_product:im1->column_chrom crude_product:im2->column_chrom acid_base_extraction Acid-Base Extraction Removes acidic/basic impurities crude_product:im3->acid_base_extraction pure_product Pure Aldehyde column_chrom->pure_product recrystallization Recrystallization Separates based on solubility recrystallization->pure_product acid_base_extraction->crude_product Neutralized Aqueous Layer Discarded

References

optimizing reaction conditions for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically proceeds via a Williamson ether synthesis. The two primary routes involve the reaction of:

  • Route A: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide).

  • Route B: Protocatechualdehyde (3,4-dihydroxybenzaldehyde) in a two-step process: first, selective methylation to form isovanillin, followed by reaction with a cyclopropylmethyl halide. A less common variation involves starting with 3-halogeno-4-hydroxybenzaldehyde.[1]

Q2: I am experiencing low yields in my reaction. What are the potential causes and how can I optimize the reaction conditions?

Low yields are a common issue and can often be attributed to suboptimal reaction conditions or the choice of reagents. Here are several factors to consider for optimization:

  • Choice of Base and Solvent: The combination of base and solvent is crucial for promoting the desired O-alkylation. Strong bases like sodium hydride (NaH) or potassium hydride (KH) in polar aprotic solvents like DMSO or DMF can be very effective.[1][2] Weaker bases such as potassium carbonate (K2CO3) can also be used, often in solvents like acetone or DMF.[3] The choice of a polar aprotic solvent helps to solvate the cation of the base, leaving a more reactive "naked" alkoxide nucleophile.[4][5]

  • Reaction Temperature: The reaction temperature can significantly influence the rate and selectivity. While higher temperatures can increase the reaction rate, they may also promote side reactions. A typical temperature range for this synthesis is between 60°C and 120°C.[1] It is advisable to start with a moderate temperature (e.g., 80°C) and monitor the reaction progress by TLC or HPLC.

  • Purity of Reagents: Ensure that the starting materials, particularly the isovanillin and cyclopropylmethyl bromide, are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. The solvent should be anhydrous, especially when using highly reactive bases like NaH or KH, as water will quench the base.[4]

  • Reaction Time: The reaction should be monitored to determine the optimal duration. Incomplete reactions will result in lower yields, while excessively long reaction times might lead to product degradation or side product formation. Typical reaction times can range from 6 to 12 hours.[1]

Q3: I am observing significant amounts of an unknown impurity in my crude product. What could this be and how can I minimize its formation?

A common side reaction in Williamson ether synthesis involving phenoxides is C-alkylation, where the cyclopropylmethyl group attaches to the aromatic ring instead of the hydroxyl oxygen.[2] Another possibility is the elimination of HBr from cyclopropylmethyl bromide, especially at higher temperatures with sterically hindered bases.

To minimize these side reactions:

  • Optimize Base and Solvent: As mentioned, the choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[2][6]

  • Control Temperature: Running the reaction at the lowest effective temperature can help minimize side product formation.

  • Purification: If side products are unavoidable, purification by column chromatography is often necessary to isolate the desired product.[7]

Comparative Data on Reaction Conditions

The following table summarizes various reaction conditions reported for similar Williamson ether syntheses, which can serve as a starting point for optimization.

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
3-chloro-4-hydroxybenzaldehydeCyclopropylmethanolSodium HydrideDMSO110109195
3-bromo-4-hydroxybenzaldehydeCyclopropylmethanolPotassium HydrideN,N-Dimethylformamide6068590.5
3-cyclopropylmethoxy-4-hydroxybenzaldehydeSodium chlorodifluoroacetatePotassium CarbonateDMSO120128593.6
3-cyclopropylmethoxy-4-hydroxybenzaldehydeSodium chlorodifluoroacetatePotassium CarbonateN,N-Dimethylacetamide12089089.6
3-cyclopropylmethoxy-4-hydroxybenzaldehydeEthyl chlorodifluoroacetatePotassium HydroxideN,N-Dimethylformamide6089089.6

Data adapted from patent literature and may require optimization for specific laboratory conditions.[1]

Detailed Experimental Protocols

Protocol: Synthesis of this compound from Isovanillin

This protocol is a representative procedure based on typical Williamson ether synthesis conditions.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Cyclopropylmethyl bromide

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of isovanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2 equivalents).

  • Heat the mixture to 80-90°C.

  • Add cyclopropylmethyl bromide (1.1 - 1.3 equivalents) dropwise to the reaction mixture.

  • Maintain the reaction at 80-90°C and monitor its progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualized Workflows and Pathways

Diagram 1: General Workflow for Synthesis and Purification

G General Workflow for Synthesis and Purification A Reactants: Isovanillin Cyclopropylmethyl Bromide Base (e.g., K2CO3) B Solvent Addition (e.g., DMF) A->B C Reaction at Elevated Temperature (e.g., 80-90°C) B->C D Reaction Monitoring (TLC/HPLC) C->D E Work-up: Aqueous Quench Extraction D->E F Purification: Column Chromatography E->F G Product Characterization (NMR, MS) F->G H Final Product: This compound G->H

Caption: A flowchart illustrating the key steps from reactants to final product characterization.

Diagram 2: Logical Troubleshooting Flowchart for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Reagents Check Purity and Stoichiometry of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions: Base, Solvent, Temperature Start->Check_Conditions Incomplete_Reaction Is Reaction Incomplete? Check_Conditions->Incomplete_Reaction Side_Products Are Side Products Observed? Check_Conditions->Side_Products Incomplete_Reaction->Side_Products No Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Base_Solvent Optimize Base/Solvent System (e.g., NaH/DMF) Side_Products->Optimize_Base_Solvent Yes Purification_Issue Review Purification Method Side_Products->Purification_Issue No End Yield Improved Optimize_Time_Temp->End Optimize_Base_Solvent->End Purification_Issue->End

References

common side reactions in the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin) or 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and a cyclopropylmethyl halide.

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Ineffective deprotonation of the starting phenol: The base used may be too weak or not used in sufficient quantity to generate the phenoxide nucleophile. 2. Poor quality of reagents: The cyclopropylmethyl halide may have degraded, or the solvent may not be anhydrous. 3. Reaction temperature is too low: The activation energy for the SN2 reaction is not being met.1. Use a stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydride (KH). Ensure the base is fresh and properly handled, especially NaH and KH which are moisture-sensitive. 2. Use freshly distilled or purchased anhydrous solvents. Verify the purity of the cyclopropylmethyl halide. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. Typical temperatures range from 70°C to 120°C depending on the solvent and base.[1]
Presence of significant amounts of unreacted starting material 1. Insufficient reaction time: The reaction may not have reached completion. 2. Inadequate stoichiometry: The amount of cyclopropylmethyl halide or base may be insufficient.1. Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. Reaction times can range from 8 to 15 hours.[1] 2. Use a slight excess (1.1-1.5 equivalents) of the cyclopropylmethyl halide and the base.
Formation of a major byproduct with a similar polarity to the product C-Alkylation: The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring (at the ortho or para position to the hydroxyl group) instead of the oxygen atom. This is more prevalent in protic solvents.1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents favor O-alkylation. 2. Using a counter-ion like potassium (from K₂CO₃ or KH) can sometimes favor O-alkylation over sodium.
Formation of low polarity byproducts Elimination reaction of the cyclopropylmethyl halide: Although less common with primary halides, high temperatures and sterically hindered bases can promote the formation of elimination byproducts.1. Maintain the lowest effective reaction temperature. 2. Avoid using sterically bulky bases if possible.
Presence of a byproduct with a slightly higher molecular weight Over-alkylation: If the starting material is a dihydroxybenzaldehyde, or if the desired product can be further alkylated, a bis-ether byproduct can form. For instance, starting with 3,4-dihydroxybenzaldehyde could lead to 3,4-bis(cyclopropylmethoxy)benzaldehyde.1. Use a controlled stoichiometry of the cyclopropylmethyl halide (closer to 1.0 equivalent). 2. If using a dihydroxy starting material where mono-alkylation is desired, protecting one of the hydroxyl groups may be necessary.
Identification of an isomeric impurity Rearrangement of the cyclopropylmethyl group: Under certain conditions, the cyclopropylmethyl cation can rearrange to a cyclobutyl cation, leading to the formation of a cyclobutoxy-substituted byproduct. While the Williamson synthesis is typically an SN2 reaction, conditions that favor an SN1 mechanism (e.g., certain solvents, high temperatures) could promote this rearrangement.1. Ensure reaction conditions strongly favor an SN2 pathway (polar aprotic solvent, strong nucleophile). 2. Avoid conditions that could generate a carbocation intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common and commercially available starting material is 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin. Isovanillin (3-hydroxy-4-methoxybenzaldehyde) can also be used.

Q2: Which base is most effective for the deprotonation of vanillin?

A2: Several bases can be used effectively. Potassium carbonate (K₂CO₃) is a common, relatively safe, and inexpensive choice. For higher reactivity, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be used, but they require anhydrous conditions and careful handling.

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation but not the anion, thus increasing the nucleophilicity of the phenoxide.[2] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you will observe the disappearance of the starting phenolic aldehyde spot and the appearance of a new, less polar product spot.

Q5: What is the typical work-up procedure for this reaction?

A5: A typical work-up involves cooling the reaction mixture, followed by quenching with water. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine to remove any remaining inorganic salts and solvent. The solvent is then removed under reduced pressure to yield the crude product, which may require further purification.[1]

Q6: What purification methods are suitable for the final product?

A6: The crude product can be purified by recrystallization or column chromatography on silica gel. The choice of method depends on the purity of the crude product and the nature of the impurities.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of related compounds, illustrating the impact of different reaction conditions on yield and purity.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%) (Method)Reference
3-chloro-4-hydroxy benzaldehydeCyclopropylmethanolSodium HydrideDMSO110109195 (HPLC)[1]
3-bromo-4-hydroxy benzaldehydeCyclopropylmethanolPotassium HydrideAcetone70158092.5 (HPLC)[1]
3-cyclopropylmethoxy-4-hydroxy benzaldehydeSodium chlorodifluoroacetatePotassium CarbonateDMSO120128593.6 (HPLC)[1]

Experimental Protocols

Synthesis of this compound from Vanillin

This protocol is a representative procedure based on typical Williamson ether synthesis conditions.

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Cyclopropylmethyl bromide

  • Potassium carbonate (anhydrous, finely ground)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add cyclopropylmethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) or by recrystallization to afford the pure this compound.

Mandatory Visualization

Below is a troubleshooting workflow for the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_reaction Reaction Complete? start->check_reaction analyze_product Analyze Crude Product (TLC, LC-MS, NMR) check_reaction->analyze_product Yes troubleshoot_yield Troubleshoot Low Yield: - Check Reagent Quality - Increase Reaction Time/Temp - Use Stronger Base check_reaction->troubleshoot_yield No low_yield Low Yield? analyze_product->low_yield impure_product Impure Product? low_yield->impure_product No low_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Impurities: - Optimize Solvent - Adjust Stoichiometry - Improve Purification impure_product->troubleshoot_purity Yes end Successful Synthesis impure_product->end No troubleshoot_yield->start troubleshoot_purity->start

References

Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and increasing its yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the Williamson ether synthesis . This reaction involves the O-alkylation of a substituted phenol, typically 3-hydroxy-4-methoxybenzaldehyde (vanillin), with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a base.[1][2] The reaction proceeds via an S_N2 mechanism, where the phenoxide ion acts as a nucleophile.[2]

Q2: What are the critical factors that influence the reaction yield?

A2: Several factors can significantly impact the yield of the Williamson ether synthesis. These include:

  • Choice of Base: The base is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. The strength and type of base can affect the reaction rate and the formation of byproducts.[3]

  • Solvent: The solvent influences the solubility of the reactants and the rate of the S_N2 reaction. Polar aprotic solvents are generally preferred as they can accelerate S_N2 reactions.[3][4]

  • Reaction Temperature: Temperature affects the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination.[2]

  • Nature of the Alkylating Agent: The leaving group on the cyclopropylmethyl moiety is important. The reactivity order is generally Iodide > Bromide > Chloride.[1]

  • Use of a Catalyst: Phase transfer catalysts (PTCs) can be employed to enhance the reaction rate and yield, especially in biphasic systems.[3][5]

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reactions that can reduce the yield of the desired ether product include:

  • E2 Elimination: Although cyclopropylmethyl halides are primary halides, which favors substitution, elimination can still occur, especially at higher temperatures or with sterically hindered bases, leading to the formation of alkenes.[3][4]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers.[3]

  • Incomplete Reaction: If the reaction conditions are not optimal (e.g., insufficient base, low temperature, short reaction time), a significant amount of the starting material may remain unreacted.[2]

Q4: How can a Phase Transfer Catalyst (PTC) improve the yield?

A4: A phase transfer catalyst facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved.[6] This overcomes the low mutual solubility of the reactants. The PTC, typically a quaternary ammonium salt or a crown ether, forms an ion pair with the phenoxide, making it soluble and highly reactive in the organic phase.[5][7] This often leads to:

  • Faster reaction rates.[6]

  • Higher yields.[6]

  • Milder reaction conditions (e.g., lower temperatures).

  • Reduced need for strictly anhydrous or expensive solvents.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem: Low or No Product Yield
Possible Cause Recommended Solution
Incomplete Deprotonation The phenolic starting material (e.g., vanillin) is not fully converted to its reactive phenoxide form.
Weak Base: The base used (e.g., K₂CO₃) may not be strong enough for complete deprotonation.- Use a stronger base like sodium hydride (NaH) or potassium hydride (KH).[3] - Ensure the base is finely powdered and well-dispersed for solid bases like K₂CO₃ or Cs₂CO₃.[8]
Presence of Water: Moisture can consume strong bases and inhibit phenoxide formation.- Use anhydrous solvents and dry all glassware thoroughly before use. - When using NaH or KH, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Poor Reactivity of Alkylating Agent The C-X bond (where X is the leaving group) is not being broken efficiently by the nucleophile.
Poor Leaving Group: The halide used (e.g., cyclopropylmethyl chloride) is not reactive enough.- Use a more reactive alkylating agent, such as cyclopropylmethyl bromide or, ideally, cyclopropylmethyl iodide.[1] - Alternatively, convert the cyclopropylmethanol to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups.[1]
Sub-optimal Reaction Conditions The reaction parameters are not conducive to a high conversion rate.
Low Temperature/Short Time: The reaction may not have reached completion.- Increase the reaction temperature. For instance, reactions in DMSO can be heated to 110°C.[9] - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Poor Solubility: Reactants are not sufficiently dissolved in the chosen solvent.- Switch to a solvent that better solubilizes all reactants, such as DMF or DMSO.[3][4] - Consider using a phase transfer catalyst to improve solubility between phases.[5]
Competing E2 Elimination Reaction The base is promoting the elimination of H-X from the alkylating agent instead of substitution.
High Temperature/Strong, Bulky Base: These conditions favor elimination over substitution.- Maintain the lowest effective temperature that allows for a reasonable reaction rate. - Avoid sterically hindered bases if elimination is a significant issue.
Problem: Product is Impure and Difficult to Purify
Possible Cause Recommended Solution
Formation of C-Alkylation Byproduct The phenoxide attacks the ring instead of the alkyl halide.
Reaction Conditions: Certain solvents and counter-ions can promote C-alkylation.- Altering the solvent may change the O/C alkylation ratio. Polar aprotic solvents like DMSO or DMF generally favor O-alkylation.[3] - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Residual Starting Materials The reaction did not go to completion.
Purification Method: Simple extraction may not be sufficient to remove unreacted starting phenol.- Perform a basic wash (e.g., with dilute NaOH) during the workup to remove the acidic unreacted phenol. - If byproducts have similar polarity to the product, purification by column chromatography on silica gel is recommended.[9]

Data Presentation

Table 1: Effect of Base and Solvent on Yield
Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-chloro-4-hydroxybenzaldehydeCyclopropylmethanolNaHDMSO1101091[9]
AcetaminophenEthyl IodideK₂CO₃ButanoneReflux1-[8]
PhenolAlkyl HalideNaOH, KOH, K₂CO₃, Cs₂CO₃DMSO, DMF---[3]

Note: The table includes data from analogous Williamson ether syntheses to illustrate the effects of different conditions, as specific yield data for the target molecule under varied conditions is proprietary or not widely published.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol is a general procedure based on typical conditions for Williamson ether synthesis.

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Phase Transfer Catalysis (PTC) Enhanced Synthesis

This protocol incorporates a phase transfer catalyst to potentially increase yield and use milder conditions.

  • Preparation: To a round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetra-n-butylammonium bromide (TBAB, 0.1 eq).

  • Addition of Reagents: Add toluene as the solvent, followed by cyclopropylmethyl bromide (1.2 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography if necessary.

Visualizations

Reaction Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Conditions cluster_product Product Vanillin 3-Hydroxy-4-methoxybenzaldehyde Phenoxide Phenoxide Anion Vanillin->Phenoxide AlkylHalide Cyclopropylmethyl Bromide Product 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde AlkylHalide->Product SN2 Attack Base Base (e.g., NaH, K2CO3) Solvent Solvent (e.g., DMSO, DMF) Phenoxide->Product Troubleshooting_Workflow start Start: Low Yield of Product check_sm Is Starting Material (SM) Consumed? (Check TLC) start->check_sm incomplete_deprotonation Possible Cause: Incomplete Deprotonation check_sm->incomplete_deprotonation No low_reactivity Possible Cause: Poor Alkylating Agent Reactivity check_sm->low_reactivity No check_byproducts Possible Cause: Side Reactions check_sm->check_byproducts Yes solution_base Solution: - Use stronger base (NaH) - Ensure anhydrous conditions incomplete_deprotonation->solution_base end Yield Improved solution_base->end solution_alkyl Solution: - Use Cyclopropylmethyl Iodide/Tosylate - Increase Temperature low_reactivity->solution_alkyl solution_alkyl->end solution_byproducts Solution: - Lower reaction temperature - Change solvent - Optimize purification check_byproducts->solution_byproducts solution_byproducts->end

References

Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. The following sections offer detailed experimental protocols and address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and cyclopropylmethyl bromide. Potential impurities from this process include:

  • Unreacted Starting Materials: Isovanillin and cyclopropylmethyl bromide may be present if the reaction does not go to completion.

  • Oxidation Product: The aldehyde functional group can be susceptible to oxidation, leading to the formation of 3-(cyclopropylmethoxy)-4-methoxybenzoic acid, especially upon prolonged exposure to air.

  • Byproducts of Williamson Ether Synthesis: While O-alkylation is the desired reaction, competing side reactions can occur. For instance, E2 elimination of the alkyl halide can lead to the formation of alkene byproducts.[1][2] C-alkylation of the phenoxide is another possibility, though less common with this substrate.[1]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of this compound.[3][4][5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for an accurate purity assessment against a certified internal standard.[6][7][8]

Q3: What are the key safety precautions to consider when handling this compound and the solvents used in its purification?

A3: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The organic solvents used for purification, such as hexanes, ethyl acetate, and alcohols, are flammable and may have specific health hazards. It is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low recovery after column chromatography 1. The compound may be adsorbing strongly to the silica gel. 2. The eluent may not be polar enough to effectively move the compound down the column.1. Consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent. 2. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9]
Product "oils out" during recrystallization 1. The cooling rate is too fast. 2. The chosen solvent is not optimal for this compound. 3. High levels of impurities are preventing crystallization.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] 2. Experiment with different solvent systems. A solvent pair like ethanol/water or toluene/hexane may be effective.[9] 3. Purify the crude product by column chromatography first to remove the bulk of the impurities.[9]
Purified product is still impure as per HPLC/GC-MS analysis 1. In column chromatography, impurities with similar polarity were not fully separated. 2. During recrystallization, impurities may have co-crystallized with the product.1. Optimize the column chromatography solvent system. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture may be necessary.[9] 2. Re-crystallize the material, ensuring slow cooling to promote the formation of pure crystals. Washing the collected crystals with a small amount of cold, fresh solvent is also critical.
Presence of 3-(cyclopropylmethoxy)-4-methoxybenzoic acid in the final product The aldehyde has oxidized. This can happen during the reaction, work-up, or purification if exposed to air for extended periods.An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up can remove the acidic impurity.[7]

Experimental Protocols

Purity Analysis Data

The following table summarizes representative data from the purification of a batch of this compound.

Purification StagePurity by HPLC (%)Major ImpurityImpurity Content (%)
Crude Product85.2Isovanillin10.5
After Column Chromatography98.93-(cyclopropylmethoxy)-4-methoxybenzoic acid0.8
After Recrystallization>99.8Isovanillin<0.1
Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.25-0.35 for the product. A common system for similar compounds is in the range of 9:1 to 4:1 hexanes:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[10][11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried, impregnated silica gel to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.[12]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of this compound that is already of moderate purity.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as toluene/hexane)

  • Erlenmeyer flask

  • Hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[13][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[13]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (3-(Cyclopropylmethoxy)-4- methoxybenzaldehyde + Impurities) Col_Chrom Column Chromatography Crude->Col_Chrom Primary Purification Purity_Check1 Purity Analysis (TLC, HPLC, or GC-MS) Col_Chrom->Purity_Check1 Recrystal Recrystallization Purity_Check2 Final Purity Analysis (HPLC, GC-MS, qNMR) Recrystal->Purity_Check2 Purity_Check1->Recrystal If further purification is needed Pure_Product Pure Product (>99% Purity) Purity_Check1->Pure_Product If purity is sufficient Purity_Check2->Pure_Product Meets specifications

Caption: A general workflow for the purification of this compound.

Caption: A decision tree for troubleshooting common purification issues.

References

challenges in the alkylation step of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, with a specific focus on the challenges encountered during the alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with cyclopropylmethyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis. This involves the O-alkylation of isovanillin with an alkylating agent like cyclopropylmethyl bromide in the presence of a base. This reaction is favored for its use of readily available starting materials.

Q2: Which factors are most critical to control during the alkylation step?

A2: The key parameters to control for a successful alkylation are:

  • Choice of Base: The strength and type of base are crucial for the efficient deprotonation of the phenolic hydroxyl group of isovanillin.

  • Solvent Selection: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents are often preferred.

  • Reaction Temperature: Temperature influences the reaction rate and the formation of byproducts.

  • Stoichiometry of Reactants: The molar ratio of isovanillin, cyclopropylmethyl bromide, and the base must be optimized to ensure complete reaction and minimize side products.

Q3: What are the common side reactions to be aware of during this synthesis?

A3: The primary side reactions include:

  • Incomplete reaction: Leaving unreacted isovanillin, which can complicate purification.

  • C-alkylation: Although less common for phenols, under certain conditions, the cyclopropylmethyl group can attach to the aromatic ring instead of the oxygen atom.

  • Formation of impurities from the alkylating agent: Cyclopropylmethyl bromide can undergo side reactions, especially at elevated temperatures.

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of the reaction mixture and assessment of the final product's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the desired product and identification of any isolated impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a frequent challenge in the alkylation step. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_base Evaluate Base Strength and Solubility check_reagents->check_base Correct optimize_reagents Use fresh, high-purity reagents. Ensure correct molar ratios. check_reagents->optimize_reagents Incorrect? check_conditions Assess Reaction Conditions (Temp. & Time) check_base->check_conditions Adequate optimize_base Consider a stronger base (e.g., NaH). Ensure adequate solubility. check_base->optimize_base Inadequate? optimize_conditions Increase temperature gradually. Extend reaction time. check_conditions->optimize_conditions Suboptimal? success Improved Yield check_conditions->success Optimal optimize_reagents->check_base optimize_base->check_conditions optimize_conditions->success

Caption: A logical workflow for troubleshooting low product yield.

Potential Cause Troubleshooting & Optimization
Inactive or Poor Quality Reagents Ensure isovanillin is pure and dry. Use high-purity cyclopropylmethyl bromide. Reagents can degrade over time, so using fresh batches is advisable.
Incorrect Stoichiometry An excess of the alkylating agent (cyclopropylmethyl bromide) is often used to drive the reaction to completion. A molar ratio of 1:1.1 to 1:1.5 (isovanillin to alkylating agent) is a good starting point.[1]
Inadequate Base The base may not be strong enough to fully deprotonate the phenolic hydroxyl group. Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times. Consider stronger bases like sodium hydride (NaH) for more efficient deprotonation.[2]
Low Reaction Temperature The reaction rate may be too slow at lower temperatures. Gradually increase the temperature while monitoring for byproduct formation. A typical temperature range for this type of Williamson ether synthesis is between 60°C and 100°C.[3][4]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed.
Issue 2: Presence of Significant Impurities in the Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired product.

Troubleshooting Workflow for Impurities

impurity_troubleshooting start Significant Impurities Detected identify_impurity Characterize Impurity (NMR, GC-MS) start->identify_impurity unreacted_sm Unreacted Isovanillin identify_impurity->unreacted_sm Starting Material? side_product Side Reaction Product identify_impurity->side_product Byproduct? optimize_reaction Optimize reaction time, temperature, and stoichiometry. unreacted_sm->optimize_reaction side_product->optimize_reaction purification Refine purification method (e.g., column chromatography, recrystallization). optimize_reaction->purification success Pure Product purification->success

Caption: A logical workflow for addressing product impurities.

Potential Cause Troubleshooting & Optimization
Unreacted Isovanillin This is a common impurity if the reaction does not go to completion. Increase the reaction time, temperature, or the equivalents of cyclopropylmethyl bromide and base.
High Reaction Temperature Excessive heat can lead to the degradation of reactants or products, and promote the formation of side products. Maintain the reaction temperature within the optimal range.
Choice of Solvent The solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally effective.[1][2]
Difficult Product Isolation Emulsion formation during aqueous work-up can make phase separation difficult. To address this, add a saturated brine solution to the aqueous layer or filter the mixture through celite.[5]

Data Presentation

The following table summarizes typical reaction conditions for the O-alkylation of hydroxybenzaldehydes, which can be adapted for the synthesis of this compound.

Parameter Condition A (Mild) Condition B (Forcing) Reference
Base K₂CO₃NaH[2]
Solvent Acetone or AcetonitrileDMF or DMSO[1][2]
Temperature 60 - 80 °CRoom Temperature to 60 °C[3][4]
Reaction Time 4 - 12 hours1 - 4 hours
Molar Ratio (Isovanillin:Alkylating Agent:Base) 1 : 1.2 : 21 : 1.1 : 1.2[1]
Typical Yield Moderate to GoodGood to Excellent

Experimental Protocols

General Protocol for the Alkylation of Isovanillin

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Isovanillin - Solvent - Inert Atmosphere start->setup base_add Add Base setup->base_add alkyl_add Add Cyclopropylmethyl Bromide (dropwise) base_add->alkyl_add reaction Heat and Stir (Monitor by TLC/HPLC) alkyl_add->reaction workup Aqueous Work-up - Quench with water - Extract with organic solvent reaction->workup Complete purification Purification - Dry organic layer - Concentrate - Column chromatography or recrystallization workup->purification analysis Product Characterization (NMR, MS, HPLC) purification->analysis end End analysis->end

Caption: A general experimental workflow for the alkylation step.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (or other suitable extraction solvent)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin and the chosen solvent (e.g., DMF or acetone) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (e.g., potassium carbonate) to the stirred solution. If using sodium hydride, add it portion-wise carefully at 0 °C.

  • Addition of Alkylating Agent: Slowly add cyclopropylmethyl bromide to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (monitor by TLC or HPLC until the starting material is consumed).

  • Work-up: Cool the reaction mixture to room temperature. If using NaH, carefully quench the excess hydride with water or methanol at 0 °C. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

References

Technical Support Center: Analytical Methods for Monitoring 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring reactions involving 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of a reaction involving this compound?

A1: The primary techniques for monitoring reactions of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC is well-suited for non-volatile and thermally labile compounds, making it a versatile choice.[1] GC is ideal for volatile and thermally stable compounds.[1] For detailed structural elucidation and confirmation of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1][3]

Q2: How do I choose between HPLC and GC for my reaction monitoring?

A2: The choice depends on the properties of your reactants, products, and potential impurities.

  • HPLC is generally preferred if your compounds are not volatile, are thermally sensitive, or if you want to avoid derivatization steps.[1]

  • GC is an excellent choice for volatile compounds. It often provides high resolution and sensitivity.[1] However, non-volatile compounds may require derivatization to increase their volatility.[1][4]

Q3: What type of HPLC method is typically used for benzaldehyde derivatives?

A3: A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of benzaldehyde derivatives.[5][6][7] This method uses a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol.[5][6][7]

Q4: Can I use NMR spectroscopy for quantitative analysis of my reaction mixture?

A4: Yes, NMR spectroscopy, particularly ¹H NMR, can be a powerful tool for quantitative analysis (qNMR).[3] By integrating the signals of known protons in the starting material and product, you can determine their relative concentrations in the reaction mixture.[8] This technique is non-destructive and can provide a wealth of structural information simultaneously.[3]

Troubleshooting Guides

This section provides solutions to common problems you may encounter when analyzing this compound reactions using HPLC and GC.

HPLC Troubleshooting
Problem Possible Cause Solution
No Peaks or Very Small Peaks Detector lamp is off.Turn on the detector lamp.[9]
No sample was injected.Ensure the autosampler vial contains sufficient sample and there are no air bubbles.[9]
Mobile phase flow is obstructed.Check for leaks, loose fittings, or blockages in the system.[9]
Peak Tailing or Fronting Column overload.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.[10]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.[11]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[10][11]
Column equilibration is insufficient.Increase the column equilibration time before injection.[11]
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.[11]
Contaminated detector cell.Flush the detector cell with a strong solvent.[11]
Leaks in the system.Check and tighten all fittings.[9][11]
GC Troubleshooting
Problem Possible Cause Solution
Ghost Peaks Carryover from a previous injection.Run a blank solvent injection to clean the injector and column.
Contaminated syringe.Clean the syringe thoroughly or use a new one.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.
Peak Broadening Injection volume is too large.Reduce the injection volume.[12]
Injection temperature is too low.Optimize the injection temperature to ensure rapid vaporization of the sample.
Carrier gas flow rate is too low.Increase the carrier gas flow rate to the optimal level for the column.
Poor Resolution Inadequate column selectivity.Select a different column with a stationary phase that provides better separation for your analytes.[13]
Incorrect temperature program.Optimize the temperature program, including the initial temperature, ramp rate, and final temperature.[13]
Baseline Instability Column bleed.Condition the column at a high temperature or replace it if it's old.[13]
Contaminated detector.Clean or replace the detector components.[13]
Leaks in the gas lines.Check for leaks using an electronic leak detector.[12]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a reversed-phase HPLC method for monitoring reactions of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[5][6]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Degas the mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Gradient Elution (Example):

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to 90% A, 10% B

    • 20-25 min: Re-equilibration at 90% A, 10% B

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).

  • Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 or 1:1000).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Protocol 2: General Purpose GC-MS Method for Reaction Monitoring

This protocol provides a general starting point for a GC-MS method.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).[14]

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program (Example):

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.[14]

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Dilute the sample with a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatize the sample to increase the volatility of polar components.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_sampling Sampling & Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation reaction This compound Reaction sampling Take Aliquot reaction->sampling quench Quench Reaction sampling->quench dilute Dilute Sample quench->dilute filter Filter Sample dilute->filter hplc HPLC Analysis filter->hplc gc GC Analysis filter->gc nmr NMR Analysis filter->nmr data_analysis Analyze Data (Peak Area, Integration) hplc->data_analysis gc->data_analysis nmr->data_analysis conclusion Determine Reaction Progress / Purity data_analysis->conclusion

Caption: General experimental workflow for monitoring reactions.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gc GC Issues cluster_solutions Potential Solutions start Analytical Problem Encountered pressure Pressure Fluctuation? start->pressure retention Retention Time Drift? start->retention peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Instability? start->baseline resolution Poor Resolution? start->resolution ghost_peaks Ghost Peaks? start->ghost_peaks sol1 Check for Leaks Purge Pump pressure->sol1 sol2 Check Temperature Control Prepare Fresh Mobile Phase retention->sol2 sol3 Adjust pH Dilute Sample peak_shape->sol3 sol4 Condition Column Check for Gas Leaks baseline->sol4 sol5 Optimize Temperature Program Change Column resolution->sol5 sol6 Run Blank Injection Replace Septum ghost_peaks->sol6

Caption: Troubleshooting decision-making process.

References

solvent effects on the reactivity of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reactions and understanding solvent effects.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, being an aromatic aldehyde with ether functionalities, is expected to be soluble in a range of common organic solvents. Its solubility is comparable to the structurally similar veratraldehyde (3,4-dimethoxybenzaldehyde). It is generally miscible with ethanol, diethyl ether, and very soluble in acetone and chloroform.[1] Its solubility in non-polar solvents like toluene and hexanes may be more limited but sufficient for many reactions.

Q2: How does the choice of solvent affect the stability of the aldehyde?

A2: Aromatic aldehydes like this compound are generally stable. However, prolonged exposure to certain conditions can lead to degradation. For instance, autoxidation reactions can be activated by light and catalyzed by transition metal salts. When heated to decomposition, it may emit acrid smoke and irritating fumes.[1] It is advisable to store the compound in a cool, dark place and to use degassed solvents for sensitive reactions to minimize oxidation.

Q3: Can this aldehyde participate in self-condensation reactions?

A3: this compound lacks α-hydrogens, which means it cannot enolize and therefore cannot act as the nucleophile in a self-aldol condensation.[2] This property makes it an excellent electrophilic partner in crossed-aldol reactions with other enolizable carbonyl compounds.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during common reactions with this compound.

Issue 1: Low Yield in Wittig Reactions

Symptoms:

  • Low conversion of the starting aldehyde.

  • Formation of significant amounts of triphenylphosphine oxide byproduct, but little desired alkene.[4][5]

  • Complex mixture of products observed by TLC or NMR.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Ylide Formation Ensure anhydrous conditions and use a strong, appropriate base (e.g., n-BuLi, NaH, KHMDS) to deprotonate the phosphonium salt. The choice of base can be critical and is often solvent-dependent.Ylide formation is the crucial first step; incomplete deprotonation will lead to low yields.[5]
Inappropriate Solvent The stereochemical outcome and sometimes the yield of a Wittig reaction can be solvent-dependent. For stabilized ylides, polar solvents like DMF or DMSO can favor the E-alkene, while non-polar solvents like toluene or THF may favor the Z-alkene for non-stabilized ylides.[6] Experiment with different solvents to optimize the yield and selectivity.Solvent polarity can influence the stability of the betaine intermediate and the transition state leading to the oxaphosphetane, thereby affecting the reaction rate and stereoselectivity.[6]
Steric Hindrance The cyclopropylmethoxy group may introduce some steric bulk. If reacting with a particularly bulky ylide, consider using a less hindered phosphonium salt if possible.Steric hindrance can slow down the reaction rate and lead to lower yields.
Difficult Purification The byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired alkene.Consider using a modified workup, such as precipitation of a TPPO-metal salt complex (e.g., with ZnCl2), or careful column chromatography to improve isolation of the product.[7]
Issue 2: Poor Selectivity or Low Yield in Aldol Condensation Reactions

Symptoms:

  • Recovery of unreacted starting materials.

  • Formation of multiple products in a crossed-aldol reaction.

  • Low yield of the desired β-hydroxy aldehyde/ketone or the α,β-unsaturated product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect Reaction Conditions For the aldol addition product (β-hydroxy carbonyl), run the reaction at a lower temperature. To favor the condensation product (α,β-unsaturated carbonyl), increase the reaction temperature.[2][8]Heat promotes the elimination of water from the initial aldol addition product.[8]
Side Reactions of the Enolizable Partner If using a ketone as the nucleophile, self-condensation of the ketone can be a competing reaction. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base.This compound cannot self-condense, but the enolizable partner can.[2][3] Controlling the concentration of the enolate can favor the desired crossed-aldol reaction.
Choice of Base and Solvent The choice of base (e.g., NaOH, KOH, LDA) and solvent can significantly impact the reaction. Protic solvents (e.g., ethanol, water) are common for base-catalyzed aldol reactions. For directed aldol reactions, pre-forming the enolate with a strong base like LDA in an aprotic solvent (e.g., THF) at low temperature before adding the aldehyde can improve selectivity.The solvent can affect the aggregation state and reactivity of the enolate. Protic solvents can participate in proton transfer steps.[8]
Reversibility of the Aldol Addition The initial aldol addition step can be reversible. To drive the reaction forward, especially towards the condensation product, consider removing water as it is formed.Le Châtelier's principle can be applied to drive the equilibrium towards the products.

Data Presentation

Table 1: Solvent Effects on Stereoselectivity in a Typical Wittig Reaction

Reaction of an aldehyde with a non-stabilized ylide (Ph3P=CH-R)

Solvent Dielectric Constant (ε) Typical Z/E Ratio Notes
Toluene2.4High Z-selectivityNon-polar solvents favor the kinetic Z-oxaphosphetane.[6]
Tetrahydrofuran (THF)7.6Good Z-selectivityCommonly used for Wittig reactions.
Dichloromethane (DCM)9.1Moderate Z/E mixtureAprotic, polar solvent.[9]
N,N-Dimethylformamide (DMF)36.7Lower Z-selectivityPolar aprotic solvent can lead to equilibration of intermediates.
Methanol32.7Low Z-selectivity (may favor E)Protic solvent can stabilize the betaine intermediate, leading to the more thermodynamically stable E-alkene.

Note: These are general trends. The exact stereoselectivity will depend on the specific ylide and reaction conditions.

Table 2: Solvent Effects on the Reduction of Aromatic Aldehydes

Reduction using NaBH4

Solvent Typical Reaction Time Observed Side Reactions Notes
MethanolFastPotential for acetal formation with acidic workup.Protic solvent can activate the carbonyl group.
EthanolFastPotential for acetal formation with acidic workup.Similar to methanol, a common choice.
IsopropanolModerateLess risk of acetal formation compared to methanol/ethanol.Slower reaction rate due to solvent viscosity and steric hindrance.
Tetrahydrofuran (THF) / WaterModerate to SlowBiphasic system may require a phase-transfer catalyst for optimal rates.Good for substrates with poor solubility in alcohols.
Dichloromethane (DCM)SlowIncomplete reaction is common without a phase-transfer catalyst.Aldehyde is soluble, but NaBH4 is not.

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction
  • Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), add the phosphonium salt and an anhydrous aprotic solvent (e.g., THF, toluene). Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add a strong base (e.g., n-BuLi, NaH).

  • Allow the mixture to stir for 30-60 minutes, during which the characteristic color of the ylide should develop.

  • Aldehyde Addition: Dissolve this compound in the same anhydrous solvent and add it dropwise to the ylide solution at the same temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl or water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Base-Catalyzed Crossed-Aldol Condensation
  • Reactant Setup: In a round-bottom flask, dissolve this compound and the enolizable carbonyl partner (e.g., acetone, acetophenone) in a suitable solvent (e.g., ethanol, methanol).

  • Base Addition: While stirring, add an aqueous or alcoholic solution of a base (e.g., 10% NaOH or KOH) dropwise.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, depending on whether the addition or condensation product is desired.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • If a solid precipitates, collect it by filtration and wash with cold water.

  • If no solid forms, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purification: Recrystallize the solid product or purify the crude oil by column chromatography.

Visualizations

Experimental_Workflow_Wittig cluster_Ylide Ylide Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification Phosphonium Phosphonium Salt in Anhydrous Solvent Base Add Strong Base (e.g., n-BuLi) Phosphonium->Base Cool (0 to -78 °C) Ylide Ylide Formed Base->Ylide Stir 30-60 min ReactionMix Reaction Mixture Ylide->ReactionMix Add Aldehyde dropwise Aldehyde Aldehyde Solution Aldehyde->ReactionMix Quench Quench (e.g., sat. NH4Cl) ReactionMix->Quench Monitor by TLC Extract Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Column Chromatography Dry->Purify Final Isolated Alkene Purify->Final

Caption: Workflow for a typical Wittig reaction.

Aldol_Condensation_Pathway Reactants Aldehyde (Ar-CHO) + Ketone (R-CH2COR') Enolate Enolate Formation (R-CH-COR')⁻ Reactants->Enolate from Ketone Addition Aldol Addition (Nucleophilic Attack) Reactants->Addition Aldehyde partner Base Base (e.g., NaOH) Base->Enolate Enolate->Addition Product_Add β-Hydroxy Ketone Addition->Product_Add Elimination Dehydration (-H₂O) Product_Add->Elimination Heat Heat Heat->Elimination Product_Cond α,β-Unsaturated Ketone (Enone) Elimination->Product_Cond

Caption: Base-catalyzed aldol addition and condensation pathway.

References

Validation & Comparative

Navigating Analytical Standards for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, the absence of a commercially available certified analytical standard presents a significant challenge. This guide provides a comprehensive comparison of analytical methodologies for establishing and qualifying an in-house reference standard, ensuring the accuracy and reliability of research and development activities. The primary supplier for this compound, CymitQuimica, offers a product with a purity of 95.0%, which necessitates further characterization before it can be utilized as a reference standard[1].

The Imperative of an In-House Reference Standard

In the absence of a certified reference material from pharmacopeias or standards organizations, laboratories must prepare and qualify their own in-house reference standards. This process involves rigorously characterizing a high-purity batch of the compound to confirm its identity, purity, and potency. This in-house standard then serves as the benchmark for routine analytical testing.

Comparison of Analytical Techniques for Standard Qualification

The qualification of an in-house reference standard for this compound relies on a combination of orthogonal analytical techniques. The three most critical methods for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes their key performance characteristics for this application.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Absolute purity determination (assay)Purity assessment, impurity profilingIdentification and quantification of volatile impurities
Principle Signal intensity is directly proportional to the number of nucleiSeparation based on polarity, detection by UV/VisSeparation based on boiling point and polarity, detection by mass
Selectivity High (structurally specific)Moderate to High (tunable with column and mobile phase)Very High (mass-based identification)
Accuracy High (often considered a primary ratio method)High (dependent on reference standard)High (dependent on reference standard)
Precision HighHighHigh
Sensitivity ModerateHighVery High
Sample Throughput Low to ModerateHighModerate
Destructive? NoYesYes

Experimental Protocols

Establishing an In-House Primary Reference Standard

The initial step involves obtaining the highest purity this compound available and subjecting it to a comprehensive characterization to serve as a primary reference standard.

Objective: To unequivocally confirm the identity and purity of a candidate batch to serve as an in-house primary reference standard.

Materials:

  • High-purity this compound

  • Appropriate deuterated solvents (e.g., DMSO-d6, CDCl3) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Certified reference standards for any known potential impurities (if available)

Procedure:

  • Structural Confirmation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: Acquire an IR spectrum to confirm the presence of key functional groups.

  • Purity Determination by qNMR: Perform a qNMR assay to determine the absolute purity of the material.

  • Impurity Profiling by HPLC and GC-MS: Develop and validate HPLC and GC-MS methods to separate, identify, and quantify any impurities present.

  • Water Content: Determine the water content by Karl Fischer titration.

  • Residual Solvents: Analyze for residual solvents using headspace GC-MS.

  • Inorganic Impurities: Determine the content of inorganic impurities by measuring the residue on ignition.

  • Potency Calculation: Calculate the potency of the in-house primary reference standard based on the results from the above tests.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Objective: To accurately determine the purity of the this compound in-house standard. qNMR is a powerful tool for this purpose as it provides a direct measurement of the analyte concentration against a certified internal standard.[2][3][4]

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Objective: To separate, detect, and quantify any non-volatile impurities in the this compound sample.

Methodology:

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound in the mobile phase or a suitable solvent.

    • Perform serial dilutions to create calibration standards if quantifying specific impurities with known reference standards.

  • Analysis:

    • Inject the sample and standards into the HPLC system.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak or to calibration curves of impurity standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents, in the this compound sample.

Methodology:

  • GC-MS Parameters (starting point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).

    • Injector: Split/splitless injector.

    • MS Detector: Electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).

  • Sample Preparation:

    • Dissolve a known amount of the sample in a volatile solvent (e.g., dichloromethane, methanol).

    • For residual solvent analysis, headspace GC-MS is the preferred technique.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.

    • Quantify impurities using an internal or external standard method.

Visualizing the Workflow and Relationships

To better understand the process of establishing and utilizing analytical standards, the following diagrams illustrate the experimental workflow and the hierarchical relationship between different types of standards.

experimental_workflow cluster_procurement Material Procurement cluster_characterization Primary Standard Characterization cluster_qualification Qualification & Use procure Procure High-Purity 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde struct_confirm Structural Confirmation (NMR, MS, IR) procure->struct_confirm purity_assay Purity Assay (qNMR) struct_confirm->purity_assay impurity_profile Impurity Profiling (HPLC, GC-MS) purity_assay->impurity_profile other_tests Other Tests (Water Content, ROI) impurity_profile->other_tests qualify Qualify as In-House Primary Standard other_tests->qualify working_std Prepare Working Standard qualify->working_std routine_analysis Use in Routine Analysis working_std->routine_analysis

Workflow for establishing an in-house analytical standard.

standards_hierarchy primary Primary Reference Standard (e.g., USP, Ph. Eur.) (Highest Purity, Extensively Characterized) in_house_primary In-House Primary Standard (Thoroughly Characterized In-House) primary->in_house_primary Traceability (if available) working Working Standard (Used for Routine Analysis) in_house_primary->working Calibration

Hierarchy of analytical reference standards.

References

A Comparative Guide to the Characterization and Purity Analysis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization and purity of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals like Roflumilast. As a direct alternative for comparison, this guide includes Veratraldehyde (3,4-dimethoxybenzaldehyde), a structurally similar and widely used benzaldehyde derivative in pharmaceutical manufacturing. The following sections detail the analytical methodologies and expected data for ensuring the quality and consistency of these compounds.

Physicochemical Properties

A fundamental step in characterization is the determination of basic physicochemical properties. These parameters are crucial for identification and for predicting the behavior of the compounds in various analytical and synthetic processes.

PropertyThis compoundVeratraldehyde
Molecular Formula C₁₂H₁₄O₃C₉H₁₀O₃
Molecular Weight 206.24 g/mol 166.17 g/mol
Appearance White to off-white solidWhite to light yellow crystalline solid[1]
Purity (Typical) ≥95%≥98% (by HPLC/GC)[2][3][4]

Purity Analysis: A Comparative Overview

The determination of purity is critical for pharmaceutical intermediates to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A typical reverse-phase HPLC method can be employed for both this compound and Veratraldehyde.

Experimental Protocol: HPLC

A general reverse-phase HPLC method suitable for the analysis of these benzaldehyde derivatives is outlined below. Method optimization will be required for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for improved peak shape). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both compounds exhibit strong absorbance, typically around 280 nm or 310 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like acetonitrile.

Expected Data:

ParameterThis compound (Expected)Veratraldehyde (Typical)
Retention Time (min) Dependent on exact conditions, expected to be slightly longer than Veratraldehyde due to higher molecular weight and the cyclopropylmethoxy group.~4-6 minutes (under typical C18 conditions)
Purity (%) ≥95%≥98%[2][3]
Key Impurities Starting materials (e.g., isovanillin, cyclopropylmethyl bromide), over-alkylation products, or hydrolysis products.Vanillin (from incomplete methylation), oxidation products (veratric acid).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Signal Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It provides both retention time information for separation and mass spectral data for identification of the main component and any impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: EI at 70 eV, scanning a mass range of m/z 40-350.

Expected Data:

ParameterThis compound (Predicted)Veratraldehyde (Observed)
Retention Time (min) Expected to be in the range of 15-20 minutes under the specified conditions.~13-15 minutes[5]
Molecular Ion (m/z) 206166
Key Fragments (m/z) 151 (M-C₄H₇), 136 (M-C₅H₈O), 123, 77165 (M-H), 151 (M-CH₃), 138, 123, 95, 77[6]

GCMS_Fragmentation_Comparison cluster_cpmb This compound Fragmentation cluster_veratraldehyde Veratraldehyde Fragmentation cpmb_parent {C₁₂H₁₄O₃⁺˙ | m/z 206} | { - •C₄H₇ |  - C₅H₈O} cpmb_frag1 {C₈H₇O₃⁺ | m/z 151} cpmb_parent:f1->cpmb_frag1 cpmb_frag2 {C₇H₄O₃⁺˙ | m/z 136} cpmb_parent:f2->cpmb_frag2 verat_parent {C₉H₁₀O₃⁺˙ | m/z 166} | { - •H |  - •CH₃} verat_frag1 {C₉H₉O₃⁺ | m/z 165} verat_parent:f1->verat_frag1 verat_frag2 {C₈H₇O₃⁺ | m/z 151} verat_parent:f2->verat_frag2

Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and structure of the compounds.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H NMR Spectral Data:

Proton AssignmentThis compound (Predicted δ, ppm)Veratraldehyde (Observed δ, ppm)[7][8]
Aldehyde (-CHO)~9.8 (s, 1H)9.83 (s, 1H)
Aromatic Protons~7.4 (dd, 1H), ~7.3 (d, 1H), ~6.9 (d, 1H)7.42 (dd, 1H), 7.35 (d, 1H), 6.98 (d, 1H)
Methoxy (-OCH₃)~3.9 (s, 3H)3.94 (s, 3H) and 3.92 (s, 3H)
Cyclopropylmethoxy (-OCH₂-CH(CH₂)₂)~3.8 (d, 2H), ~1.2 (m, 1H), ~0.6 (m, 2H), ~0.4 (m, 2H)N/A

Expected ¹³C NMR Spectral Data:

Carbon AssignmentThis compound (Predicted δ, ppm)Veratraldehyde (Observed δ, ppm)[8]
Aldehyde (C=O)~191191.1
Aromatic C-O~154, ~149154.3, 149.6
Aromatic C-CHO~130129.9
Aromatic C-H~126, ~111, ~109127.0, 111.0, 109.2
Methoxy (-OCH₃)~5656.2, 56.0
Cyclopropylmethoxy (-OCH₂-CH(CH₂)₂)~74 (-OCH₂), ~11 (-CH), ~3 (-CH₂)N/A

NMR_Analysis_Logic Start Obtain ¹H and ¹³C NMR Spectra Check_Shifts Chemical Shifts Consistent with Structure? Start->Check_Shifts Check_Integration ¹H Integration Ratios Correct? Check_Shifts->Check_Integration Yes Further_Investigation Further Investigation Required Check_Shifts->Further_Investigation No Check_Splitting ¹H Splitting Patterns Logical? Check_Integration->Check_Splitting Yes Check_Integration->Further_Investigation No Check_Impurities Any Unidentified Signals (Impurities)? Check_Splitting->Check_Impurities Yes Check_Splitting->Further_Investigation No Structure_Confirmed Structure Confirmed Check_Impurities->Structure_Confirmed No Check_Impurities->Further_Investigation Yes

Conclusion

The characterization and purity analysis of this compound and its alternatives like Veratraldehyde rely on a combination of chromatographic and spectroscopic techniques. While this guide provides expected and observed data for comparison, it is crucial for researchers to perform their own analyses on their specific batches of material. The detailed protocols and comparative data herein should serve as a valuable resource for establishing robust quality control procedures in a research and drug development setting. The structural similarity of Veratraldehyde makes it a good benchmark for developing analytical methods for this compound, though adjustments for the different lipophilicity and molecular weight should be considered during method development.

References

A Comparative Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and Other Benzaldehyde Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the benzaldehyde framework is a cornerstone for the construction of a vast array of complex molecules, from pharmaceuticals to materials. The strategic placement of substituents on the aromatic ring profoundly influences the reactivity of the aldehyde functional group, thereby dictating its utility in various synthetic transformations. This guide provides a comparative analysis of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde alongside two commonly utilized benzaldehyde derivatives: vanillin (4-hydroxy-3-methoxybenzaldehyde) and veratraldehyde (3,4-dimethoxybenzaldehyde).

The presence of the cyclopropylmethoxy group offers unique steric and electronic properties that can modulate reactivity and solubility, making it an interesting candidate for fine-tuning synthetic outcomes. This comparison will focus on the performance of these aldehydes in three pivotal carbon-carbon bond-forming reactions: the Wittig reaction, the Knoevenagel condensation, and the Perkin reaction.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). The first step involves a Williamson ether synthesis to introduce the cyclopropylmethyl group.

Synthesis isovanillin Isovanillin reagents Cyclopropylmethyl bromide, K₂CO₃, Acetone isovanillin->reagents product This compound reagents->product Reflux

A detailed experimental protocol for the synthesis is provided below:

Experimental Protocol: Synthesis of this compound

  • To a solution of isovanillin (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • To this suspension, add cyclopropylmethyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Performance in Synthesis

The reactivity of the aldehyde group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy and cyclopropylmethoxy, increase the electron density at the carbonyl carbon, thereby reducing its electrophilicity and generally leading to slower reaction rates in nucleophilic addition reactions compared to unsubstituted or electron-deficient benzaldehydes.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves the addition of a phosphorus ylide to the carbonyl group.

Wittig_Reaction aldehyde Benzaldehyde Derivative intermediate Oxaphosphetane Intermediate aldehyde->intermediate ylide Phosphorus Ylide (e.g., Ph₃P=CHCO₂Me) ylide->intermediate product Alkene intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Table 1: Comparative Yields in the Wittig Reaction with Methyl (triphenylphosphoranylidene)acetate

Benzaldehyde DerivativeProductYield (%)Reference
BenzaldehydeMethyl cinnamate88[1]
VanillinMethyl ferulateNot explicitly found
VeratraldehydeMethyl 3,4-dimethoxycinnamateNot explicitly found
This compoundMethyl 3-(cyclopropylmethoxy)-4-methoxycinnamateNot explicitly found

While specific comparative yields for the Wittig reaction with all three derivatives were not found in a single study, the general trend suggests that the electron-donating substituents on vanillin, veratraldehyde, and this compound would likely result in slightly lower yields or require longer reaction times compared to unsubstituted benzaldehyde.[2]

Experimental Protocol: Wittig Reaction [1]

  • To a solution of the benzaldehyde derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the phosphorus ylide (1.1 equivalents) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the alkene product.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.

Knoevenagel_Condensation aldehyde Benzaldehyde Derivative base Base Catalyst (e.g., Piperidine, NH₄OAc) aldehyde->base active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->base product α,β-Unsaturated Product base->product Condensation

Table 2: Comparative Yields in the Knoevenagel Condensation with Malononitrile

Benzaldehyde DerivativeCatalystSolventYield (%)Reference
BenzaldehydeAmmonium acetateSolvent-free (Microwave)92[3]
VanillinNickel-modified MCM-41-~95[4][5]
VeratraldehydeNot explicitly found--
This compoundNot explicitly found--

The Knoevenagel condensation is generally efficient with a variety of substituted benzaldehydes. The presence of electron-donating groups on vanillin and veratraldehyde does not significantly hinder the reaction, with high yields being reported for vanillin.[4][5] It is expected that this compound would also perform well in this reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile [3]

  • In a reaction vessel, mix the benzaldehyde derivative (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of ammonium acetate.

  • Heat the mixture under solvent-free conditions using microwave irradiation or conventional heating, or dissolve in a suitable solvent like ethanol and reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the pure product.

Perkin Reaction

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[6]

Perkin_Reaction aldehyde Aromatic Aldehyde base Base Catalyst (e.g., Sodium Acetate) aldehyde->base anhydride Acid Anhydride (e.g., Acetic Anhydride) anhydride->base product α,β-Unsaturated Carboxylic Acid base->product Condensation & Hydrolysis

Table 3: Comparative Yields in the Perkin Reaction with Acetic Anhydride

| Benzaldehyde Derivative | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Cinnamic acid | 70-75 |[7] | | Vanillin | Ferulic acid | Not explicitly found | | | 4-Methoxybenzaldehyde | 4-Methoxycinnamic acid | 73 |[8] | | this compound | 3-(Cyclopropylmethoxy)-4-methoxycinnamic acid | Not explicitly found | |

The Perkin reaction is effective for various substituted benzaldehydes. The presence of a methoxy group in 4-methoxybenzaldehyde gives a good yield, comparable to that of unsubstituted benzaldehyde.[7][8] This suggests that vanillin, veratraldehyde, and this compound would also be suitable substrates for this reaction.

Experimental Protocol: Perkin Reaction [8]

  • A mixture of the aromatic aldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and freshly fused potassium acetate (1 equivalent) is heated at 180°C for several hours.

  • After cooling, the reaction mixture is poured into water and boiled to hydrolyze the excess anhydride.

  • The resulting solution is then acidified with hydrochloric acid to precipitate the α,β-unsaturated carboxylic acid.

  • The crude product is collected by filtration and purified by recrystallization.

Conclusion

This compound represents a valuable synthetic building block with reactivity patterns similar to other electron-rich benzaldehydes like vanillin and veratraldehyde. The electron-donating nature of the cyclopropylmethoxy and methoxy groups tends to slightly decrease the electrophilicity of the aldehyde carbonyl group compared to unsubstituted benzaldehyde. However, for robust reactions such as the Wittig, Knoevenagel, and Perkin reactions, this effect is generally not prohibitive, and good to excellent yields can be expected under appropriate reaction conditions. The unique cyclopropylmethoxy moiety can impart desirable properties to the final products, such as altered solubility and metabolic stability, which is of particular interest in drug development. This guide provides a foundational understanding and practical protocols for the utilization of this compound and its comparison with other key benzaldehyde derivatives in synthesis.

References

A Comparative Guide to 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and Isovanillin in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of a project's success. Benzaldehyde derivatives, in particular, serve as versatile intermediates in the synthesis of a wide array of complex molecules. This guide provides a detailed comparison of two such derivatives: 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde and the well-established isovanillin (3-hydroxy-4-methoxybenzaldehyde). This objective analysis, supported by available experimental data, aims to assist researchers in making informed decisions for their synthetic strategies.

I. Overview of Chemical Properties

A fundamental understanding of the physicochemical properties of starting materials is paramount for reaction design and optimization. The table below summarizes the key properties of this compound and isovanillin.

PropertyThis compoundIsovanillin (3-Hydroxy-4-methoxybenzaldehyde)
CAS Number 153200-64-7621-59-0[1]
Molecular Formula C₁₂H₁₄O₃C₈H₈O₃[1]
Molecular Weight 206.24 g/mol 152.15 g/mol [1]
Appearance -Pale yellow crystalline powder[1]
Melting Point -113-116 °C[1]
Boiling Point 335 °C179 °C at 15 mmHg[1]
Density 1.156 g/cm³1.20 g/cm³[1]
Solubility -Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform[1]
Flash Point 148 °C179 °C at 15mm

II. Comparative Analysis of Synthetic Routes

The choice between this compound and isovanillin as a synthetic precursor is heavily influenced by the desired final product and the efficiency of the synthetic pathway.

Synthesis of Isovanillin

Isovanillin is a widely used intermediate with several established synthetic routes, offering flexibility in terms of starting materials and reaction conditions.

Starting MaterialKey ReagentsOverall Yield (%)Key AdvantagesKey Disadvantages
Ethyl VanillinDimethyl sulfate, Concentrated H₂SO₄~96%[1]High yieldEconomically unfavorable, generates significant acidic waste[1]
4-HydroxybenzaldehydeBromine, Methyl iodide, NaOH, CuCl62-74%Readily available starting materialUse of toxic bromine, multi-step process
ResorcinolAcetic aldehydeup to 70%[1]-Complex reaction, difficult to control, produces byproducts[1]
Synthesis of this compound

This compound is primarily recognized as a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. Its synthesis is less documented in publicly available literature compared to isovanillin. However, a common approach involves the O-alkylation of a suitably substituted phenol.

A potential and efficient route to this compound can be envisaged starting from the readily available isovanillin. This Williamson ether synthesis would involve the reaction of isovanillin with a cyclopropylmethyl halide.

Hypothetical Synthesis from Isovanillin:

Starting MaterialKey ReagentsTheoretical Yield (%)Key AdvantagesKey Disadvantages
IsovanillinCyclopropylmethyl bromide, Base (e.g., K₂CO₃)>90% (estimated)Direct route from a common starting materialRequires synthesis of cyclopropylmethyl bromide

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of isovanillin and a plausible protocol for the synthesis of this compound from isovanillin.

Synthesis of Isovanillin from 4-Hydroxybenzaldehyde

This multi-step synthesis provides a reliable method for obtaining isovanillin from a common starting material.

Step 1: Bromination of 4-Hydroxybenzaldehyde

  • Dissolve 4-hydroxybenzaldehyde in a suitable solvent such as methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise while maintaining the low temperature.

  • The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

Step 2: Methoxylation to form Isovanillin

  • To the crude 3-bromo-4-hydroxybenzaldehyde solution, add sodium methoxide and a copper(I) catalyst (e.g., cuprous chloride).

  • Heat the mixture to reflux for several hours.

  • After cooling, acidify the reaction mixture and extract the product with an organic solvent.

  • The combined organic extracts are washed, dried, and the solvent is evaporated to yield crude isovanillin, which can be purified by recrystallization. An overall yield of 64.1% has been reported for a similar process.

Proposed Synthesis of this compound from Isovanillin

This protocol is based on standard Williamson ether synthesis conditions and is expected to provide a high yield of the desired product.

  • To a solution of isovanillin (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq.).

  • Add cyclopropylmethyl bromide (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford this compound.

IV. Visualization of Synthetic and Signaling Pathways

Visual representations of reaction workflows and biological pathways can significantly aid in understanding complex processes.

G cluster_0 Synthesis of Isovanillin 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde Br₂, MeOH Isovanillin Isovanillin 3-Bromo-4-hydroxybenzaldehyde->Isovanillin NaOMe, CuCl

A representative synthetic workflow for Isovanillin.

G cluster_1 Proposed Synthesis of this compound Isovanillin Isovanillin This compound This compound Isovanillin->this compound Cyclopropylmethyl bromide, K₂CO₃

Proposed synthetic route to this compound.

As this compound is primarily an intermediate with no reported biological activity itself, a signaling pathway diagram is not applicable. However, for isovanillin, which exhibits various biological activities, a relevant pathway can be illustrated. Isovanillin is known to be an inhibitor of aldehyde oxidase.

G cluster_2 Inhibition of Aldehyde Oxidase by Isovanillin Aldehydes Aldehydes Carboxylic Acids Carboxylic Acids Aldehydes->Carboxylic Acids Metabolism Aldehyde Oxidase Aldehyde Oxidase Isovanillin Isovanillin Isovanillin->Aldehyde Oxidase

Mechanism of Isovanillin as an inhibitor of Aldehyde Oxidase.

V. Conclusion

Both this compound and isovanillin are valuable benzaldehyde derivatives in synthetic chemistry. Isovanillin is a well-characterized, versatile, and readily available starting material with multiple established synthetic routes. Its utility is broad, finding applications in the synthesis of various pharmaceuticals and fine chemicals.

This compound, while less characterized, holds significant importance as a key intermediate in the synthesis of the blockbuster drug Roflumilast. The synthetic route to this compound, particularly via the O-alkylation of isovanillin, appears to be a straightforward and high-yielding process.

The choice between these two intermediates will ultimately depend on the specific target molecule and the overall synthetic strategy. For general synthetic purposes requiring a 3-hydroxy-4-methoxybenzaldehyde scaffold, isovanillin is the clear choice. However, for the synthesis of Roflumilast and its analogs, this compound is an indispensable precursor. This guide provides a foundational comparison to aid researchers in navigating these decisions.

References

A Comparative Guide to the Biological Activity of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of analogs of 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde. The primary focus of research on this class of compounds has been their potent and selective inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels are associated with anti-inflammatory effects and cognitive enhancement, making PDE4 a significant target for therapeutic intervention in inflammatory diseases and neurodegenerative disorders.

This guide summarizes key quantitative data, details the experimental protocols used for activity assessment, and visualizes the relevant biological pathways and experimental workflows.

Comparative Analysis of PDE4 Inhibitory Activity

The primary biological activity explored for analogs of this compound is the inhibition of phosphodiesterase 4 (PDE4). The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key analogs against the PDE4D isoform, a subtype of significant interest for cognitive disorders. For comparative purposes, data for the well-known PDE4 inhibitor Rolipram is also included.

Compound IDModification from Core ScaffoldIC50 (µM) vs. PDE4D3Reference CompoundIC50 (µM) vs. PDE4D3
GEBR-7b O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime1.91Rolipram Not specified in the same study
GEBR-11b (Structure not fully specified in the provided abstract)0.19
GEBR-54 (Structure not fully specified in the provided abstract)4.6
GEBR-32a Fluorinated analog of GEBR-541.0
LASSBio-448 Sulfonamide bearing a catechol moiety26.5

Table 1: Comparative PDE4D3 Inhibitory Activity of this compound Analogs and a Reference Compound. Data sourced from multiple studies.[1]

Structure-Activity Relationship (SAR) Insights

The available data suggests that modifications to the oxime and associated amine functionalities significantly impact the PDE4 inhibitory potency and selectivity of these analogs. The GEBR series of compounds, which are structurally related to 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b), have demonstrated that both the linking chain and the terminal amino group's hydrophilicity are crucial for effective and selective interaction with the catalytic pocket of the PDE4D enzyme.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the presented findings. The following are representative protocols for the key assays used to characterize the biological activity of this compound analogs.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of PDE4.

Principle: The assay is based on the principle of fluorescence polarization (FP). A small, fluorescently labeled cAMP molecule (FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mixture captures the resulting phosphate group, forming a larger, slower-tumbling complex with high fluorescence polarization. The presence of a PDE4 inhibitor prevents this hydrolysis, thus maintaining a low FP signal.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4D3)

  • FAM-labeled cAMP substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compounds and a reference inhibitor (e.g., Rolipram)

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: Add the diluted compounds or vehicle (DMSO) to the wells of the microplate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer and add it to each well (except for "no enzyme" controls).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Signal Development: Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed product.

  • Signal Detection: Read the fluorescence polarization on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based cAMP Measurement Assay

This assay assesses the ability of a compound to increase intracellular cAMP levels in a cellular context.

Principle: Cells are treated with the test compound, and then stimulated to produce cAMP (e.g., using forskolin, an adenylyl cyclase activator). The intracellular cAMP levels are then quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Materials:

  • A suitable cell line expressing the target PDE4 isoform (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Forskolin

  • Test compounds and a reference inhibitor

  • cAMP assay kit

  • 96-well or 384-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells into the wells of a microplate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle for a defined pre-incubation period.

  • cAMP Stimulation: Add forskolin to the wells to stimulate cAMP production and incubate for a specific duration.

  • Cell Lysis: Lyse the cells according to the protocol of the cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using the assay kit and a plate reader.

  • Data Analysis: Determine the EC50 value (the concentration of the compound that produces a half-maximal increase in cAMP levels) from the dose-response curve.

Visualizations

Signaling Pathway Diagram

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Anti-inflammatory & Neuroprotective Gene Transcription pCREB->Gene Promotes Inhibitor 3-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde Analog Inhibitor->PDE4 Inhibits

Caption: The PDE4-cAMP signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow Diagram

PDE4_Inhibition_Assay_Workflow start Start compound_prep 1. Prepare Serial Dilutions of Test Compounds start->compound_prep plate_setup 2. Add Compounds to Assay Plate compound_prep->plate_setup enzyme_add 3. Add Recombinant PDE4 Enzyme plate_setup->enzyme_add pre_incubate 4. Pre-incubate to Allow Compound-Enzyme Interaction enzyme_add->pre_incubate reaction_start 5. Initiate Reaction with FAM-cAMP Substrate pre_incubate->reaction_start reaction_incubate 6. Incubate at Room Temperature reaction_start->reaction_incubate reaction_stop 7. Terminate Reaction & Add Binding Agent reaction_incubate->reaction_stop read_plate 8. Read Fluorescence Polarization reaction_stop->read_plate data_analysis 9. Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro PDE4 inhibition assay using fluorescence polarization.

References

Comparative Guide to Analytical Methods for the Quantification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals such as Roflumilast. Due to the limited availability of direct validation studies for this specific analyte, this document presents suitable analytical techniques based on methods validated for structurally related compounds. The information herein serves as a robust starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a substituted benzaldehyde like this compound, reverse-phase HPLC with UV detection is a highly suitable approach.

Referenced HPLC Method Performance

As a direct comparative study is unavailable for this compound, the following table summarizes the performance characteristics of a validated HPLC method for a structurally similar compound, 2-Hydroxy-4-methoxybenzaldehyde.[1] This data provides a reasonable expectation of the performance that can be achieved for the target analyte with appropriate method development and validation.

Validation Parameter2-Hydroxy-4-methoxybenzaldehyde
Linearity Range5–350 µg/mL
Correlation Coefficient (r)> 0.998
Limit of Detection (LOD)0.84 µg/mL
Limit of Quantification (LOQ)-
Intraday Precision (%RSD)0.41–1.07%
Interday Precision (%RSD)0.61–1.76%
Experimental Protocol: HPLC Method for a Structurally Similar Benzaldehyde Derivative

The following protocol is based on a validated method for 2-Hydroxy-4-methoxybenzaldehyde and can be adapted for this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 75 mm x 4.6 mm i.d., 3.5 µm particle size).

  • Mobile Phase: A gradient mixture of methanol and water can be a suitable starting point. The exact gradient program would need to be optimized to ensure adequate separation of the analyte from any impurities.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 220-280 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for improved reproducibility.

  • Injection Volume: Typically 10-20 µL.

  • Standard and Sample Preparation: Standards of known concentrations and samples should be prepared in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm filter before injection.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a benzaldehyde derivative, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a viable alternative for its quantification.

Referenced GC Method Performance
Validation ParameterBenzaldehyde and Related Substances
Recovery98.0% - 107.2%
Precision (%RSD)1.75% - 3.64%
Experimental Protocol: General GC Method for Benzaldehyde Derivatives

The following is a general protocol that can be adapted for the analysis of this compound.[2][3][4]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-polysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Injector Temperature: Typically set at a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient program is often used to ensure good separation. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C).

  • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280-300 °C for FID).

  • Injection Volume: 1 µL is a common injection volume.

  • Standard and Sample Preparation: Standards and samples should be dissolved in a volatile organic solvent like ethanol, methanol, or dichloromethane. An internal standard may be used for improved quantitative accuracy.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of an analytical method validation process, which is essential for ensuring that a chosen method is suitable for its intended purpose.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Selectivity Selectivity Mobile Phase/Carrier Gas Mobile Phase/Carrier Gas Selectivity->Mobile Phase/Carrier Gas Column/Stationary Phase Column/Stationary Phase Selectivity->Column/Stationary Phase Detection Wavelength/Detector Detection Wavelength/Detector Selectivity->Detection Wavelength/Detector Temperature Temperature Selectivity->Temperature Specificity Specificity Temperature->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Accuracy->Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Precision (Repeatability & Intermediate)->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Validated Method Validated Method Stability->Validated Method Method Development Method Development Method Development->Selectivity Routine Analysis Routine Analysis Validated Method->Routine Analysis

Caption: Workflow for analytical method validation.

Conclusion

While a dedicated, validated analytical method for the quantification of this compound is not prominently published, both HPLC and GC present as highly viable techniques. The provided experimental protocols and performance data for structurally analogous compounds offer a solid foundation for the development and validation of a robust analytical method. The choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any method developed based on these recommendations undergoes a thorough validation process to ensure its accuracy, precision, and reliability for the intended application.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the O-Alkylation of Vanillin Derivatives.

The synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, predominantly involves the O-alkylation of a vanillin derivative with a cyclopropylmethyl halide. The efficiency of this nucleophilic substitution reaction is critically dependent on the catalytic system employed. This guide provides a comparative study of different catalysts, presenting available experimental data to inform the selection of the most suitable catalytic approach. The primary reaction considered is the etherification of the hydroxyl group at the C4 position of the benzaldehyde ring.

Performance of Catalytic Systems: A Quantitative Comparison

The selection of an appropriate catalyst directly impacts reaction yield, selectivity, and overall process efficiency. Below is a summary of quantitative data extracted from various studies on the O-alkylation of vanillin and related phenolic aldehydes. It is important to note that direct comparative data for the synthesis of this compound under identical conditions is limited in the available literature. The data presented here is for analogous reactions, primarily the O-alkylation of vanillin with other alkyl halides, which serves as a valuable proxy for catalyst performance.

Catalyst SystemSubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (%)Reference
Phase-Transfer Catalysts
Tetrabutylammonium Bromide (TBAB)VanillinBenzyl ChlorideNaOHToluene/Water901>95100 (for O-alkylation)[1]
Tetra-n-propylammonium Bromide (TPAB)VanillinBenzyl ChlorideNaOHToluene/Water90-Lower than TBAB100 (for O-alkylation)[2]
Tetraethylammonium Bromide (TEAB)VanillinBenzyl ChlorideNaOHToluene/Water90-Lower than TPAB100 (for O-alkylation)[2]
Ethyl Triphenyl Phosphonium Bromide (ETPB)VanillinBenzyl ChlorideNaOHToluene/Water90-Lowest among PTCs tested100 (for O-alkylation)[2]
Base-Catalyzed Systems
Potassium Carbonate / Potassium Iodide (K₂CO₃/KI)Vanillin derivative-K₂CO₃DMF--65-74-[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)3,4-dihydroxy-5-iodobenzaldehydeEthyl IodideDBUDMFRT>180-[4]
Potassium Hydride (KH)3-bromo-4-hydroxy benzaldehydeCyclopropylmethanolKHAcetone701580-[5]

Note: The data presented is compiled from different sources and for reactions that are analogous but not identical to the synthesis of this compound. Direct comparison should be made with caution.

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative protocols for the catalytic systems discussed.

Protocol 1: O-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is based on the efficient O-alkylation of vanillin using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials:

  • Vanillin (or 4-hydroxy-3-methoxybenzaldehyde)

  • Cyclopropylmethyl bromide (or other suitable cyclopropylmethyl halide)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

Procedure:

  • A solution of sodium hydroxide in deionized water is prepared.

  • Vanillin is dissolved in toluene in a reaction vessel equipped with a stirrer and a condenser.

  • The aqueous NaOH solution and a catalytic amount of TBAB are added to the toluene solution of vanillin.

  • The biphasic mixture is heated to the desired reaction temperature (e.g., 90°C) with vigorous stirring.

  • Cyclopropylmethyl bromide is added dropwise to the reaction mixture.

  • The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.

  • Upon completion, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by a suitable method such as column chromatography or recrystallization.

Protocol 2: O-Alkylation using a Base-Catalyzed System (K₂CO₃/KI)

This protocol describes a common method for O-alkylation using a carbonate base and a catalytic amount of iodide.

Materials:

  • Vanillin (or 4-hydroxy-3-methoxybenzaldehyde)

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate and a catalytic amount of potassium iodide in anhydrous DMF, vanillin is added.

  • The mixture is stirred at room temperature for a short period to allow for the formation of the phenoxide.

  • Cyclopropylmethyl bromide is added to the reaction mixture.

  • The reaction is heated to a suitable temperature and monitored for completion.

  • After completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over an anhydrous salt, and the solvent is evaporated.

  • The residue is purified by column chromatography to afford the desired product.

Visualizing the Process: Diagrams

To better illustrate the workflow and logical relationships in this comparative study, the following diagrams are provided.

G General Experimental Workflow for O-Alkylation A Reactant Preparation (Vanillin, Base, Solvent) B Catalyst Addition (e.g., TBAB or KI) A->B C Addition of Alkylating Agent (Cyclopropylmethyl Bromide) B->C D Reaction at Controlled Temperature C->D E Reaction Monitoring (TLC/GC) D->E F Work-up (Quenching, Extraction, Washing) E->F G Purification (Chromatography/Recrystallization) F->G H Product Characterization (NMR, MS) G->H

Caption: General experimental workflow for the synthesis of this compound.

G Comparative Analysis Logic cluster_0 Catalytic Systems cluster_1 Performance Metrics A Phase-Transfer Catalysis (e.g., TBAB) C Yield (%) A->C D Selectivity (%) A->D E Reaction Conditions (Temp, Time) A->E B Base-Catalyzed Systems (e.g., K2CO3/KI) B->C B->D B->E F Optimal Catalyst Selection C->F D->F E->F

Caption: Logical relationship for the comparative analysis of catalytic systems.

References

A Comparative Guide to Assessing the Stereochemistry of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization and drug safety. This guide provides a comparative overview of key analytical techniques for assessing the stereochemistry of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde derivatives, a class of compounds with potential applications in medicinal chemistry.

While specific experimental data on the stereochemical analysis of chiral this compound derivatives is not extensively available in publicly accessible literature, this guide outlines the primary methodologies that would be employed for such an assessment. The comparison is based on established principles and data from analogous benzaldehyde derivatives, providing a robust framework for experimental design and data interpretation. The principal techniques covered are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Single-Crystal X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times.

Experimental Protocol: Chiral HPLC

A general protocol for the chiral HPLC separation of a racemic mixture of a this compound derivative would involve the following steps:

  • Column Selection: A variety of commercially available chiral stationary phases can be screened, with polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) being a common starting point due to their broad applicability.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers. The ratio of the solvents is adjusted to optimize resolution and analysis time.

  • Sample Preparation: A solution of the racemic compound is prepared in a suitable solvent, filtered, and injected into the HPLC system.

  • Data Acquisition and Analysis: The chromatogram is recorded, and the retention times of the two enantiomeric peaks are determined. The enantiomeric excess (ee%) can be calculated from the peak areas.

Data Presentation: Chiral HPLC

The results of a chiral HPLC analysis are typically presented in a table summarizing the chromatographic parameters.

ParameterValue
Column [Name of Chiral Stationary Phase]
Mobile Phase [Solvent System and Ratio]
Flow Rate [e.g., 1.0 mL/min]
Detection [e.g., UV at 254 nm]
Retention Time (Enantiomer 1) tR1 (min)
Retention Time (Enantiomer 2) tR2 (min)
Resolution (Rs) [Calculated Value]
Enantiomeric Excess (ee%) [Calculated Percentage]

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy, in the presence of a chiral shift reagent (CSR) or a chiral solvating agent (CSA), can be used to distinguish between enantiomers. These reagents form diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum.

Experimental Protocol: NMR with Chiral Shift Reagents

  • Sample Preparation: A solution of the racemic this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl3).

  • Initial Spectrum: A standard ¹H NMR spectrum of the racemic mixture is acquired.

  • Addition of Chiral Shift Reagent: A chiral lanthanide shift reagent (e.g., Eu(hfc)₃ or Pr(hfc)₃) is added portion-wise to the NMR tube, and a spectrum is acquired after each addition.

  • Spectral Analysis: The chemical shifts of specific protons (e.g., the aldehydic proton or protons on the cyclopropyl group) are monitored. The formation of diastereomeric complexes will cause the signals of the enantiomers to split into two distinct sets of peaks. The enantiomeric ratio can be determined by integrating the corresponding signals.

Data Presentation: NMR with Chiral Shift Reagents

The key data from an NMR analysis with a chiral shift reagent can be summarized as follows:

Proton SignalChemical Shift (δ) without CSR (ppm)Chemical Shift (δ) with CSR (Enantiomer 1) (ppm)Chemical Shift (δ) with CSR (Enantiomer 2) (ppm)Δδ (ppm)
Aldehydic Proton[Value][Value][Value][Value]
Cyclopropyl Proton[Value][Value][Value][Value]

Single-Crystal X-ray Crystallography

For compounds that form suitable single crystals, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of an enantiomerically pure compound to determine the three-dimensional arrangement of atoms in the molecule.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Enantiomeric Separation: The racemic mixture must first be resolved into its individual enantiomers using a technique like preparative chiral HPLC or diastereomeric crystallization.

  • Crystal Growth: Single crystals of one of the pure enantiomers are grown by slow evaporation of a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the precise coordinates of all atoms in the molecule. The absolute configuration is typically determined by analyzing the anomalous dispersion of the X-ray scattering.

Data Presentation: Single-Crystal X-ray Crystallography

The crystallographic data provides definitive proof of the absolute stereochemistry.

ParameterValue
Chemical Formula C₁₂H₁₄O₃
Crystal System [e.g., Orthorhombic]
Space Group [e.g., P2₁2₁2₁]
Unit Cell Dimensions a = [Å], b = [Å], c = [Å]
Flack Parameter [Value close to 0 for the correct enantiomer]

Visualizing the Workflow and Concepts

To better illustrate the relationships between these techniques and the overall process of stereochemical assessment, the following diagrams are provided.

Stereochemical_Assessment_Workflow cluster_synthesis Synthesis cluster_separation Enantiomeric Separation cluster_analysis Stereochemical Analysis racemic_synthesis Racemic Synthesis of 3-(Cyclopropylmethoxy)-4- methoxybenzaldehyde Derivative chiral_hplc Chiral HPLC racemic_synthesis->chiral_hplc Separation nmr_csr NMR with Chiral Shift Reagent racemic_synthesis->nmr_csr Analysis of Mixture xray Single-Crystal X-ray Crystallography chiral_hplc->xray For Absolute Configuration

Figure 1. General workflow for the synthesis, separation, and stereochemical analysis of a chiral this compound derivative.

Chiral_HPLC_Principle racemic_mixture Racemic Mixture (R and S enantiomers) chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column Injection separated_enantiomers Separated Enantiomers chiral_column->separated_enantiomers Differential Interaction Leads to Separation NMR_CSR_Principle racemic_mixture Racemic Mixture in NMR Tube (Single Signal for Enantiomers) add_csr Add Chiral Shift Reagent (CSR) racemic_mixture->add_csr diastereomeric_complexes Formation of Diastereomeric Complexes (R-Analyte + CSR and S-Analyte + CSR) add_csr->diastereomeric_complexes split_signals NMR Spectrum with Separated Signals for Enantiomers diastereomeric_complexes->split_signals

Safety Operating Guide

Navigating the Safe Disposal of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or polyvinyl alcohol), and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential fumes.[1][2]

Key Safety Considerations:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

  • Spills: Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[4] For small spills, absorb with an inert material and place it in a suitable, sealed container for disposal.[2] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[1]

Structural Components and Associated Hazards

This compound possesses both an aldehyde and an ether functional group. While specific hazard data for this compound is limited, the disposal protocol must consider the potential risks associated with these chemical classes.

  • Aldehydes: Aromatic aldehydes can be irritants.[2] Some aldehydes are classified as hazardous waste and should not be disposed of down the drain.[4]

  • Ethers: Ethers, upon exposure to air and light, can form explosive peroxides.[4][5][6] It is crucial to date containers upon receipt and opening.[1] Opened ether-containing compounds should ideally be disposed of within a year.[4][7]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [4][5]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, spill cleanup debris) in a designated, properly labeled, and sealed hazardous waste container.[6][8]

    • The container should be made of a material that is chemically resistant to the compound. Glass or polyethylene containers are generally suitable.[5]

    • Ensure the container is kept closed except when adding waste.[6]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "Waste this compound" and any other components if it is a mixture.

    • Include the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, heat, and sources of ignition.[2][6]

    • Follow your institution's guidelines for the maximum allowable volume of hazardous waste stored in the laboratory.[6]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management to schedule a pickup.[4][6]

    • Do not transport hazardous waste yourself.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood spill Is there a spill? fume_hood->spill collect_waste Collect Waste in a Designated Hazardous Waste Container label_container Label Container with Chemical Name and Hazards collect_waste->label_container store_waste Store Sealed Container in a Designated, Ventilated Area label_container->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end End: Proper Disposal Completed contact_ehs->end spill->collect_waste No small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes, Small large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Yes, Large small_spill->collect_waste large_spill->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

No specific quantitative data regarding the toxicity or environmental impact of this compound was available in the searched safety data sheets. Therefore, it is imperative to handle this compound with the caution afforded to all novel or uncharacterized chemical entities and to follow the general principles of hazardous waste disposal.

Data PointValue
Acute ToxicityData not available
Environmental HazardsData not available
Recommended Exposure LimitsData not available

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guidance for 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde (CAS: 153200-64-7).

This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. The following procedures are based on the available Safety Data Sheet (SDS) and established best practices for handling aromatic aldehydes.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. While the specific SDS for this compound does not provide detailed occupational exposure limits, the recommendations below are derived from guidelines for similar chemical structures and general laboratory safety protocols.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for procedures with a high risk of splashing.Protects eyes from accidental splashes of the chemical, which can cause irritation.
Skin Protection - Gloves: Nitrile or other chemically resistant gloves. - Lab Coat: Standard laboratory coat. - Footwear: Closed-toe shoes.Prevents skin contact, which may cause irritation.[2][3] Disposable nitrile gloves offer broad protection for short-term use.[4] A lab coat and closed-toe shoes protect against accidental spills.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Aldehydes can be respiratory irritants.[5][6] Working in a fume hood minimizes the inhalation of vapors. Respirator use requires a formal assessment and training program.[4]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance. The following step-by-step plan outlines the procedures for the entire lifecycle of this compound in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (153200-64-7), and any relevant hazard warnings.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2] Keep the container tightly closed.

Handling and Use
  • Work Area Preparation: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Dispensing: When weighing or transferring the chemical, use caution to avoid generating dust or aerosols.

  • Experimental Procedures: During use in experimental setups, ensure that all equipment is properly assembled and secured to prevent spills or releases.

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.

Spill Management
  • Small Spills: In the event of a small spill, alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.[5]

  • Large Spills: For a large spill, evacuate the area immediately and follow your institution's emergency procedures.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a designated, clearly labeled solid chemical waste container.[5]

    • Liquid Waste: Unused chemical and reaction mixtures containing the compound should be collected in a compatible, tightly sealed hazardous waste container.[5][7] Do not pour down the drain.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name as soon as the first drop of waste is added.[5]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are kept closed except when adding waste.[5]

  • Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.

A Receiving and Storage G Wear Appropriate PPE A->G Before Handling B Handling and Use (in Fume Hood) C Experimentation B->C D Decontamination C->D H Spill? C->H Potential Outcome E Waste Segregation D->E F Hazardous Waste Disposal E->F G->B H->D No I Spill Cleanup H->I Yes I->E

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.